Cannabidiol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871959, DTXSID301038839 | |
| Record name | Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13956-29-1, 3556-78-3 | |
| Record name | Cannabidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Cannabidiol
Pharmacodynamics and Molecular Mechanisms of Action
Receptor Interactions of Cannabidiol
CBD's pharmacological actions are significantly mediated through its interactions with various receptors and ion channels. Key among these are the cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential (TRP) channels. bmrb.iowikidoc.orgnih.gov
Cannabinoid Receptors (CB1 and CB2) Modulation
While often associated with cannabinoid receptors, CBD demonstrates low binding affinity for both CB1 and CB2 receptors compared to other cannabinoids like THC. nih.govnih.gov Furthermore, CBD does not act as a direct agonist at these receptors. ctdbase.org However, studies suggest that CBD can modulate the activity of CB1 and CB2 receptors, particularly in the presence of other cannabinoids such as THC, where it may act as an antagonist. bio-techne.com
Research highlights that CBD modulates cannabinoid receptors through both orthosteric and allosteric mechanisms. CBD is characterized as a negative allosteric modulator (NAM) of the CB1 receptor. bio-techne.comfishersci.nlwikipedia.orgguidetopharmacology.org In this capacity, CBD binds to a distinct site on the receptor, separate from the primary orthosteric binding site where endogenous cannabinoids like anandamide (B1667382) and exogenous agonists like THC bind. wikipedia.orgguidetopharmacology.org This allosteric binding of CBD reduces the potency and efficacy of orthosteric agonists at the CB1 receptor. bio-techne.comwikipedia.orgguidetopharmacology.org The allosteric binding site for CBD on CB1 may involve residues located within the receptor's N-terminal domain. wikipedia.orgguidetopharmacology.org
At the CB2 receptor, CBD exhibits more complex activity, being described as both a partial agonist and a negative allosteric modulator. fishersci.nlmdpi.com CBD has been shown to negatively modulate CB2 receptor signaling at concentrations lower than those required for significant binding to the orthosteric site. wikipedia.org Studies indicate that CBD can decrease the affinity of orthosteric CB2 receptor ligands without altering the maximum binding capacity. The allosteric binding site on the CB2 receptor that CBD interacts with may be situated near the receptor entrance, in proximity to transmembrane helices 1 and 7.
Transient Receptor Potential (TRP) Channels Activation
Transient Receptor Potential (TRP) channels are a diverse group of ion channels located in cell membranes that function as sensors for a wide array of physical and chemical stimuli, including temperature, pressure, and pain. nih.gov Due to the ability of cannabinoids to modulate their activity, some researchers have proposed classifying certain TRP channels as "ionotropic cannabinoid receptors." nih.gov Several TRP channels have been identified as targets for cannabinoid action, including TRPV1, TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8. nih.gov CBD can activate these channels through direct or indirect mechanisms. nih.gov
CBD has demonstrated activating effects on several members of the TRPV subfamily, specifically TRPV1, TRPV2, TRPV3, and TRPV4. nih.gov Among the TRP channels with which it interacts, CBD is reported to be most potent at TRPV1 and TRPM8 channels. nih.gov CBD activates TRPV1 at low micromolar concentrations, and this activation can lead to subsequent channel desensitization. nih.gov In vitro studies have confirmed that CBD activates and rapidly desensitizes TRPV1.
Regarding TRPV2, CBD is considered the most potent and efficacious phytocannabinoid activator, although its potency at TRPV2 is slightly lower than at TRPV1. nih.gov Similar to its effects on TRPV1, CBD activates and rapidly desensitizes TRPV2 in vitro. Furthermore, CBD has been shown to sensitize TRPV2 channels to activation by other agonists such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB).
CBD also interacts with TRPV3, activating these channels with reported EC50 values around 3.8 ± 0.4 µM. Research indicates that CBD can strongly sensitize TRPV3 channels to activation by 2-APB. Additionally, studies have reported the activation of TRPV4 channels by CBD. nih.gov
TRPV1, TRPV2, TRPV3, TRPV4 Subtypes
Serotonin (B10506) (5-HT1A) Receptor Agonism
This compound has been shown to interact with the serotonin 5-HT1A receptor. frontiersin.orgcsic.esnih.gov Research indicates that CBD acts as an agonist at the human 5-HT1A receptor, demonstrating micromolar affinity in displacing the agonist [³H]8-OH-DPAT in cell culture studies. researchgate.netnih.gov In signal transduction studies using a G protein-coupled receptor system negatively coupled to cAMP production, CBD increased [³⁵S]GTPγS binding and decreased cAMP concentration, similar to the known agonist serotonin. researchgate.netnih.gov While initially suggested as a direct agonist, some studies propose that CBD may exert a positive allosteric modulation at 5-HT1A receptors. csic.esnih.gov Studies in human brain tissue samples from both autopsies and patients with drug-resistant mesial temporal lobe epilepsy (DR-MTLE) demonstrated that CBD displaces [³H]-8-OH-DPAT from its binding sites on 5-HT1A receptors in a concentration-dependent manner. frontiersin.org
In human hippocampal tissue from autopsies, the IC₅₀ for CBD displacement of [³H]-8-OH-DPAT was 129.40 ± 9.40 μM, with a pKᵢ of 4.29 ± 0.03. frontiersin.org
In hippocampal tissue from patients with DR-MTLE, similar values were observed (IC₅₀ = 93.61 ± 18.25 μM, pKᵢ = 4.47 ± 0.09). frontiersin.org
At high concentrations, CBD has been observed to act as an inverse agonist of 5-HT1A receptors in human brain tissue. frontiersin.org
G Protein-Coupled Receptor 55 (GPR55) Antagonism
GPR55 is considered an orphan G protein-coupled receptor that interacts with cannabinoid ligands. researchgate.netfrontiersin.org Lysophosphatidylinositol (LPI) is an endogenous ligand for GPR55. neurology.orgaesnet.org Activation of GPR55 by LPI can increase presynaptic Ca²⁺ and vesicular release at excitatory synapses, potentially promoting neuronal excitability. neurology.orgaesnet.org
Research suggests that CBD acts as an antagonist or inverse agonist at GPR55. frontiersin.orgcannakeys.com This antagonistic action may contribute to some of CBD's observed effects, such as its potential anticonvulsant properties. neurology.orgaesnet.orgcannakeys.com Studies in acute brain slices from chronically epileptic animals showed that LPI-mediated increases in miniature excitatory postsynaptic current (mEPSC) frequency in hippocampal CA1 pyramidal cells were potentiated in epileptic slices compared to non-epileptic neurons. neurology.org CBD (10 μM) fully inhibited this potentiated response. neurology.org This suggests that CBD's antagonism of GPR55 may be particularly relevant in pathological states like epilepsy. neurology.orgaesnet.org
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
PPARγ is a nuclear transcription factor involved in regulating lipid and glucose homeostasis, as well as inflammatory responses. nih.govresearchgate.net It is expressed in various immune cell types. nih.gov
Studies indicate that CBD binds to and increases the transcriptional activity of PPARγ, acting as an agonist. frontiersin.orgnih.govresearchgate.net This interaction is suggested to mediate some of CBD's anti-inflammatory and neuroprotective effects. frontiersin.orgnih.govresearchgate.net Through PPARγ activation, CBD can increase anti-inflammatory cytokines, inhibit inducible nitric oxide synthase (iNOS) expression, and decrease inflammatory responses in various cell types, including cardiovascular cells and human brain microvascular endothelial cells. nih.gov CBD's protective effects against β-amyloid neurotoxicity and inflammation in rats have also been linked to PPARγ agonism. nih.gov
CBD binds and activates PPARγ at concentrations ranging from 5 µM to >11.6 µM and 10–20 µM, respectively. frontiersin.org
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Positive Allosteric Modulation
GABA-A receptors are major inhibitory neurotransmitter receptors in the central nervous system. nih.gov They play a crucial role in maintaining the balance between excitation and inhibition. ucl.ac.uk
Research using human recombinant GABA-A receptors expressed in Xenopus oocytes has shown that CBD acts as a positive allosteric modulator at α1-6βγ2 receptor subtypes with low micromolar potencies. nih.gov CBD demonstrated higher efficacy at α2-containing GABA-A receptor subtypes, resulting in approximately a 4-fold enhancement of the GABA EC₅ evoked current, which was more than twice the potentiation seen with other α-subunit combinations. nih.gov Furthermore, β-subunit selectivity was observed, with higher modulatory activity at β2/β3 over β1 subunits. nih.gov The modulatory activity of CBD appears to be independent of the classic benzodiazepine (B76468) binding site. nih.govucl.ac.ukbiorxiv.org
Studies in acute hippocampal slices from rats following status epilepticus (SE) and in human tissue resected from children with temporal lobe epilepsy (TLE) have shown that CBD enhances GABA-A receptor-mediated inhibition. biorxiv.orgbiorxiv.org This enhancement was observed as increased decay times and inhibitory charge transfer across the postsynaptic membrane in epileptic tissue but not in control rats. biorxiv.orgbiorxiv.org The effects of CBD in epileptic tissue were blocked by ligands acting as inverse agonists at the benzodiazepine site and were additive with low doses of benzodiazepine and barbiturate (B1230296) agonists, supporting an allosteric mechanism of action on GABA-A receptors. biorxiv.orgbiorxiv.org
µ and δ Opioid Receptor Binding Affinities
Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors primarily involved in pain modulation.
Studies investigating the interaction of CBD with mu (µ) and delta (δ) opioid receptors have suggested that CBD acts as an allosteric modulator at these receptors. nih.govrealmofcaring.orgresearchgate.net Kinetic binding studies on rat cerebral cortex membrane homogenates showed that CBD accelerated the dissociation of the agonist ³H-DAMGO from mu opioid receptors and the antagonist ³H-naltrindole from delta opioid receptors. nih.govrealmofcaring.orgresearchgate.net At a concentration of 100 μM, CBD accelerated ³H-DAMGO dissociation by a factor of 12 and ³H-naltrindole dissociation by a factor of 2. nih.govrealmofcaring.orgresearchgate.net The pEC₅₀ values for the acceleration of dissociation were 4.38 for mu opioid receptors and 4.10 for delta opioid receptors. nih.govrealmofcaring.orgresearchgate.net While some earlier research suggested a noncompetitive interaction or negative allosteric modulation, more recent studies using kinetic binding approaches support an allosteric modulatory effect. nih.govrealmofcaring.orgresearchgate.netacs.org
Enzyme Modulation by this compound
This compound is known to interact with and modulate the activity of various enzymes. mdpi.com
Cytochrome P450 Enzymes Inhibition
Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including many pharmaceuticals. projectcbd.orgfrontiersin.orgresearchgate.net
CBD is metabolized by CYP450 enzymes and also functions as an inhibitor of these enzymes, primarily through competitive inhibition. projectcbd.orgfrontiersin.orgresearchgate.net By binding to the active site of CYP450 enzymes, CBD can displace other substrates and prevent their metabolism. projectcbd.org The extent of this inhibition depends on the binding affinity of CBD to the enzyme's active site. projectcbd.org
In vitro and in vivo studies have demonstrated that CBD inhibits several CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. frontiersin.orgresearchgate.netfrontiersin.org CBD has been identified as a strong deactivator of cytochrome P450 among plant cannabinoids studied. projectcbd.org Mechanism-based inhibition has also been observed for certain CYP isoforms like CYP1A1, CYP1A2, and CYP1B1, where pre-incubation with CBD decreases the IC₅₀ value. frontiersin.org For instance, the IC₅₀ for CYP1A1 decreased from 0.411 μM at 0 minutes to 0.0767 µM after a 20-minute pre-incubation with CBD. frontiersin.org
The inhibition of CYP450 enzymes by CBD can potentially affect the metabolism of other drugs that are substrates for these enzymes, leading to altered drug concentrations in the body. projectcbd.orgfrontiersin.orgresearchgate.net
Fatty Acid Amide Hydrolase (FAAH) Activity
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the intracellular hydrolysis and inactivation of the endocannabinoid anandamide (AEA) nih.govnih.govplos.org. Research has explored CBD's potential to inhibit FAAH activity, which could lead to increased endogenous AEA levels and enhanced endocannabinoid signaling nih.govresearchgate.nettaylorandfrancis.comfrontiersin.org.
Studies have shown that CBD can inhibit FAAH activity, although the potency and significance of this effect appear to vary depending on the species and experimental conditions mdpi.comnih.govnih.govmdpi.com. Early research indicated that CBD inhibits FAAH in rat enzyme preparations with an IC₅₀ value of approximately 10-15 µM mdpi.commdpi.comresearchgate.net. However, studies examining the effect of CBD on human FAAH have suggested a much lower potency, with IC₅₀ values reported to be over 25,000 nM (25 µM), which has led some researchers to question the relevance of FAAH inhibition as a primary mechanism of action for CBD in humans mdpi.comnih.gov.
Despite some conflicting results regarding direct FAAH inhibition, there is evidence suggesting that CBD may indirectly influence AEA levels. Some studies propose that CBD's interaction with fatty acid binding proteins (FABPs), which are involved in transporting AEA to FAAH, may contribute to increased AEA availability taylorandfrancis.com.
Lipoxygenase (LOX) Activity
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, including arachidonic acid, leading to the production of various signaling molecules, some of which are pro-inflammatory nih.govrealmofcaring.org. CBD has been investigated for its inhibitory effects on LOX enzymes, particularly 5-LOX and 15-LOX mdpi.comnih.govrealmofcaring.orgresearchgate.netnih.gov.
Research indicates that CBD can competitively inhibit both 5-LOX and 15-LOX activities researchgate.net. Studies have reported IC₅₀ values for CBD's inhibition of 15-LOX ranging from 2.56 µM to 12.38 µM nih.govnih.gov. For 5-LOX, an IC₅₀ value of 73.73 µM has been reported mdpi.com. Notably, CBD appears to have no significant effect on 12-LOX activity researchgate.net.
A derivative of CBD, this compound-2′,6′-dimethyl ether (CBDD), has demonstrated significantly higher potency and selectivity for inhibiting 15-LOX compared to CBD nih.govnih.gov. CBDD inhibited 15-LOX with an IC₅₀ value of 0.28 µM and showed a high selectivity ratio (5-LOX/15-LOX IC₅₀ ratio > 700) nih.gov. This suggests that modifications to the CBD structure can enhance its inhibitory effects on specific LOX isoforms nih.govnih.gov.
The inhibition of LOX activity by CBD and its derivatives is considered a potential mechanism contributing to their observed anti-inflammatory and antioxidant properties nih.gov.
Here is a summary of reported IC₅₀ values for CBD and CBDD against LOX enzymes:
| Compound | Enzyme | IC₅₀ (µM) | Source |
| CBD | 15-LOX | 12.38 | nih.gov |
| CBD | 15-LOX | 2.56 | mdpi.comnih.gov |
| CBD | 5-LOX | 73.73 | mdpi.com |
| CBDD | 15-LOX | 0.92 | nih.gov |
| CBDD | 15-LOX | 0.28 | nih.gov |
| CBDD | 5-LOX | >196 | nih.gov |
Transporter Systems Interaction
CBD has been shown to interact with various transporter systems, influencing the cellular uptake and extracellular concentrations of several endogenous molecules, including adenosine (B11128) and endocannabinoids nih.govnih.govresearchgate.netmdpi.comneurology.orgfrontiersin.org.
Adenosine Reuptake Inhibition
One notable interaction of CBD is its inhibitory effect on the equilibrative nucleoside transporter 1 (ENT1) nih.govnih.govresearchgate.netmdpi.comneurology.orgreading.ac.ukresearchgate.netcambridge.org. ENT1 is a primary transporter responsible for the cellular reuptake of adenosine, a neuromodulator involved in various physiological processes, including neurotransmission and inflammation nih.govnih.govresearchgate.netmdpi.comneurology.orgreading.ac.ukresearchgate.net.
Studies have demonstrated that CBD acts as a competitive inhibitor of adenosine uptake via ENT1 nih.govnih.govresearchgate.netmdpi.com. This inhibition leads to increased extracellular adenosine levels, which can enhance adenosine signaling, particularly at adenosine A₂A receptors nih.govnih.govresearchgate.netmdpi.comresearchgate.net. The IC₅₀ values for CBD's inhibition of adenosine uptake in different cell lines have been reported in the nanomolar range, for instance, 124 nM in murine microglia and 190 nM in RAW264.7 macrophages nih.gov.
The enhancement of adenosine signaling through ENT1 inhibition is considered a non-cannabinoid receptor mechanism by which CBD may exert some of its effects, including anti-inflammatory actions nih.govnih.govresearchgate.netmdpi.comresearchgate.net.
Here is a summary of reported IC₅₀ values for CBD's inhibition of adenosine uptake:
| Cell Type | IC₅₀ (nM) | Source |
| Murine Microglia | 124 | nih.gov |
| RAW264.7 Macrophages | 190 | nih.gov |
Fatty Acid Binding Proteins (FABP1, FABP3, FABP5, FABP7)
Fatty acid binding proteins (FABPs) are intracellular chaperone proteins that play a role in the transport of lipophilic molecules, including fatty acids and endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), to sites of metabolism or action within the cell nih.govplos.orgacs.orgnih.govresearchgate.netnih.gov. Specific FABP subtypes, including FABP1, FABP3, FABP5, and FABP7, have been identified as potential carriers for endocannabinoids and phytocannabinoids like CBD nih.govplos.orgacs.orgnih.govresearchgate.netnih.gov.
Research indicates that CBD interacts with FABPs, particularly FABP3, FABP5, and FABP7, which are expressed in the brain nih.govresearchgate.netresearchgate.net. In silico modeling and in vitro binding studies have shown that CBD binds to these FABPs with low micromolar affinities nih.govresearchgate.net. Reported binding affinities (Kᵢ or IC₅₀) for CBD with these FABPs are in the low micromolar range (1.04–3.14 μM) nih.gov. Computational analysis suggests that CBD may exhibit tighter binding to FABP3, FABP5, and FABP7 compared to THC nih.govresearchgate.net.
The interaction of CBD with FABPs is hypothesized to influence endocannabinoid metabolism by potentially interfering with the transport of AEA to FAAH taylorandfrancis.comresearchgate.netprojectcbd.org. This interaction could contribute to increased AEA levels, thereby modulating endocannabinoid signaling taylorandfrancis.comresearchgate.netprojectcbd.org. FABP1, predominantly found in the liver, has also been shown to bind endocannabinoids and phytocannabinoids, including CBD, with high affinity acs.orgnih.gov.
Here is a summary of reported binding affinities for CBD with specific FABPs:
| FABP Subtype | Affinity (μM) (Fluorescent NBD-stearate displacement assay) | Source |
| FABP3 | 1.04 – 3.14 | nih.gov |
| FABP5 | 1.04 – 3.14 | nih.gov |
| FABP7 | 1.04 – 3.14 | nih.gov |
Note: The source provides a range for all three FABPs collectively based on the assay.
Endocannabinoid System Modulation by this compound
While CBD has low affinity for direct binding to CB1 and CB2 receptors, it is understood to modulate the endocannabinoid system through indirect mechanisms drugbank.comnih.govmdpi.com. These mechanisms include influencing the levels of endocannabinoids, particularly anandamide (AEA), by affecting their reuptake and metabolism nih.govresearchgate.nettaylorandfrancis.comfrontiersin.orgprojectcbd.org.
Anandamide Reuptake and Metabolism Inhibition
Anandamide (AEA) is an endocannabinoid that plays a crucial role in various physiological processes taylorandfrancis.comnih.gov. Its activity is terminated by cellular reuptake followed by enzymatic hydrolysis primarily by FAAH nih.govnih.govnih.govplos.orgresearchgate.net. CBD has been shown to interfere with both the reuptake and metabolism of AEA nih.govnih.govmdpi.comprojectcbd.org.
Regarding AEA reuptake, studies have indicated that CBD can inhibit the cellular uptake of anandamide nih.govnih.govmdpi.com. While the precise transporter responsible for AEA reuptake has been a subject of research, CBD's interaction with FABPs is considered a potential mechanism by which it influences AEA transport into cells for degradation by FAAH taylorandfrancis.comresearchgate.netprojectcbd.org. By inhibiting the transport of AEA to FAAH via FABPs, CBD may indirectly increase extracellular and potentially intracellular AEA levels taylorandfrancis.comresearchgate.netprojectcbd.org.
Furthermore, AEA can also be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes, although FAAH is considered the main pathway for its inactivation umich.eduresearchgate.net. While CBD's primary interaction with AEA metabolism is linked to FAAH and potentially FABPs, its effects on other metabolic pathways of AEA are also areas of ongoing research.
The combined effect of inhibiting AEA reuptake and metabolism by CBD is thought to contribute to increased local concentrations of anandamide, thereby enhancing endocannabinoid tone and potentially mediating some of CBD's therapeutic effects nih.govnih.govresearchgate.nettaylorandfrancis.comfrontiersin.orgmdpi.comprojectcbd.org.
Influence on Endocannabinoid Tone
The endocannabinoid system (ECS) plays a crucial role in maintaining physiological homeostasis, including the regulation of stress responses. mdpi.comcannakeys.com Endocannabinoid tone refers to the functional reach and steady impact of the ECS. cannakeys.com CBD has been shown to influence endocannabinoid tone, primarily by increasing the levels of endogenous cannabinoids like anandamide (AEA). mdpi.comprojectcbd.org This increase is not primarily due to direct enzymatic inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades AEA, but rather by inhibiting the transport of AEA to FAAH. mdpi.com CBD competitively inhibits the binding of AEA to fatty acid binding proteins (FABPs), which are responsible for transporting hydrophobic AEA across the aqueous space to the endoplasmic reticulum where FAAH is located. mdpi.com By delaying the reuptake and metabolic breakdown of endocannabinoids, CBD contributes to elevating their levels, thereby augmenting CB₁ and CB₂ receptor signaling tone. mdpi.comprojectcbd.org
Beyond its effects on endocannabinoid levels, CBD can also modulate the function of cannabinoid receptors. Preclinical in vitro studies suggest that CBD acts as an allosteric modulator at the CB₁ receptor, influencing how the receptor signals without directly activating it. projectcbd.org This modulatory action may contribute to CBD's ability to mitigate the psychoactive effects of THC. projectcbd.org Furthermore, CBD appears to augment CB₂ receptor signaling, which is involved in regulating inflammation and immune cell activity. projectcbd.org
Pharmacokinetics of this compound
The pharmacokinetics of CBD, describing its absorption, distribution, metabolism, and excretion, are characterized by several factors that contribute to variability in systemic exposure.
Oral Bioavailability and Factors Influencing Absorption
Oral administration is a common route for CBD, but it is associated with relatively low and inconsistent bioavailability. researchgate.netmdpi.comfrontiersin.orgmdpi.com Estimates for the absolute oral bioavailability of CBD under fasting conditions are around 6%. researchgate.net This low bioavailability is primarily attributed to incomplete gastrointestinal absorption and significant first-pass metabolism in the liver. researchgate.netmdpi.comfrontiersin.org
CBD's physicochemical properties, particularly its high lipophilicity (with a log P value of 6.3) and poor water solubility (0.1 µg/mL), limit its dissolution in the gastrointestinal tract, which can be a rate-limiting step for absorption. researchgate.netmdpi.com As a hydrophobic molecule, CBD is primarily absorbed through passive diffusion in the gastrointestinal tract and interacts with bile salts to form micelles, facilitating its absorption by the small intestine. mdpi.com
Several factors can influence the oral absorption and bioavailability of CBD:
Food Intake: Co-administration of CBD with a high-fat meal has been shown to significantly increase its oral bioavailability, by as much as fourfold. researchgate.netmdpi.comgreenearthmedicinals.com This is likely due to the increased presence of bile salts and enhanced lymphatic transport of CBD in the presence of dietary fats. researchgate.net
Formulation: The type of formulation significantly impacts oral absorption. Oil-based formulations and soft chews have resulted in higher plasma concentrations compared to other forms like dry raw material in gelatin capsules. frontiersin.org Advanced formulations such as lipid/oil-based formulations, gelatin matrix pellets, and self-emulsifying drug delivery systems (SEDDS) are being explored to improve oral bioavailability. mdpi.com
Individual Variations: Factors such as individual physiological characteristics, including potential polymorphisms in enzymes involved in metabolism, can contribute to variability in pharmacokinetic profiles. mdpi.comgreenearthmedicinals.com Gender differences have also been observed, with some studies suggesting greater absorption in women compared to men, potentially due to differences in distribution volume, body fat percentage, or hormonal variations. mdpi.com
Despite efforts to improve oral bioavailability, it remains a significant challenge for consistent systemic exposure. researchgate.net
Distribution Profile in Biological Systems
Due to its highly lipophilic nature, CBD is readily distributed into tissues following absorption. mdpi.comwho.int It rapidly penetrates highly vascularized tissues such as adipose tissue, heart, brain, liver, lungs, and spleen, with subsequent equilibration into less vascularized tissues. mdpi.com This lipophilicity also leads to sequestration in fatty tissues. mdpi.comwho.int
Studies in animals have shown dose-dependent plasma and brain concentrations of CBD. nih.gov While limited data exists on tissue distribution in living humans, postmortem analysis in a few cases indicated relatively high CBD concentrations in bile and muscle tissues, and unexpectedly high content in the brain. nih.gov The high volume of distribution, estimated at approximately 32 L/kg, further reflects its extensive distribution into tissues. who.int
Metabolic Pathways and Enzyme Systems
CBD undergoes extensive metabolism, primarily in the liver, mediated by a variety of enzyme systems. who.intnih.govpharmgkb.org This extensive first-pass metabolism is a major contributor to its low oral bioavailability. researchgate.netfrontiersin.orgnih.gov The metabolic pathways involve both Phase I oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, and Phase II conjugation, mainly glucuronidation. nih.govnih.govpharmgkb.orgtandfonline.com
Approximately 40 metabolites of CBD have been identified from various organisms, with the main metabolic pathway in humans involving oxidation at the C-atom at the 7-position, followed by further hydroxylation in the pentyl side chain and the terpene moiety. nih.govrealmofcaring.org
Cytochrome P450 enzymes play a central role in the Phase I metabolism of CBD through hydroxylation at multiple sites. nih.govpharmgkb.orgrealmofcaring.org While research indicates the involvement of numerous CYP isoforms, CYP2C19 and CYP3A4 are considered the primary enzymes responsible for CBD metabolism in human liver microsomes. mdpi.comnih.govpharmgkb.orgrealmofcaring.org
Specific CYP isoforms and the metabolic reactions they catalyze include:
CYP2C19: Catalyzes the formation of major metabolites, including 7-hydroxythis compound (B1252178) (7-OH-CBD) and 6α-hydroxythis compound. pharmgkb.orgtandfonline.comnih.gov
CYP3A4: Involved in the hydroxylation of CBD to 6β-hydroxythis compound and 4''-hydroxythis compound. pharmgkb.org
CYP2C9: Along with CYP2C19, it is involved in the metabolism of CBD to the active metabolite 7-OH-CBD. tandfonline.comnih.gov
Other potential isoforms: CYP1A1, CYP1A2, CYP2B6, and CYP2C8 may also be involved in CBD metabolism. mdpi.comnih.govpharmgkb.org
Beyond being substrates for these enzymes, CBD and its metabolites are also known to inhibit various CYP isoforms, potentially leading to drug-drug interactions. nih.govpharmgkb.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgacs.orgmmjoutcomes.org Studies have demonstrated that CBD can inhibit CYP2C9, CYP2C19, CYP2D6, and CYP3A enzymes, among others. pharmgkb.orgnih.govresearchgate.netfrontiersin.org The inhibitory effects can be both reversible and time-dependent. mmjoutcomes.org
CBD is metabolized into several metabolites, some of which possess biological activity. The major active metabolite is 7-hydroxythis compound (7-OH-CBD). pharmgkb.orgtandfonline.comnih.govwikipedia.org
7-OH-CBD:
Formed primarily by the action of CYP2C19 and CYP2C9 on CBD. pharmgkb.orgtandfonline.comnih.govnih.gov
Reported to possess similar pharmacological activity to the parent compound, CBD. nih.govwikipedia.org
Further metabolized, mainly by CYP3A4, to 7-carboxy-cannabidiol (7-COOH-CBD). nih.gov
Studies have shown that 7-OH-CBD can also inhibit certain CYP enzymes, such as CYP2A6 and CYP2B6, similar to CBD. acs.org
In some studies, 7-OH-CBD has shown effects on human neural stem cells. fda.gov
While 7-OH-CBD is considered an active metabolite, 7-COOH-CBD is generally considered inactive. pharmgkb.orgnih.gov Despite being inactive, 7-COOH-CBD often attains higher plasma concentrations than both CBD and 7-OH-CBD. nih.gov
The biological activity of other CBD metabolites is less extensively studied, but some, like 8,9-dihydro-7-OH-CBD, have shown anti-inflammatory properties in vitro. nih.gov The complex metabolic profile of CBD highlights the potential for its effects to be influenced by the activity of its metabolites. nih.gov
Cytochrome P450 Isoforms Involved
Excretion Pathways
The elimination of this compound (CBD) from the body primarily occurs through the excretion of its metabolites, with the main routes being feces and urine. Following extensive metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, CBD is converted into numerous metabolites mdpi.compharmgkb.org. The major inactive metabolite is 7-carboxy-cannabidiol (7-COOH-CBD), which is formed after hydroxylation to 7-hydroxy-cannabidiol (7-OH-CBD) mdpi.comkarger.com.
Research indicates that the majority of CBD and its metabolites are excreted via the feces mdpi.compharmgkb.orgmdpi.comnih.gov. A lesser amount is eliminated through the urine mdpi.commdpi.comnih.gov. Studies have shown that a significant portion of the total radioactivity following administration of labeled CBD is recovered in the feces within a specific timeframe nih.gov. For instance, 33% of total radioactivity was observed in feces within 72 hours in one study, largely consisting of unchanged CBD along with oxygenated metabolites nih.gov. The urinary excretion profile has been reported to include unchanged CBD and, to a greater extent, conjugated CBD nih.gov. One study noted that the O-glucuronide conjugate of CBD was among the most abundant urinary excretion products (13.3%), while intact CBD accounted for 12.1% of the total excreted cannabinoids in urine nih.gov.
The elimination half-life of CBD can vary depending on the route and duration of administration. Following chronic oral administration, the half-life has been reported to be between 2 and 5 days frontiersin.org. After twice-daily dosing for seven days in healthy volunteers, the terminal half-life of CBD in plasma was observed to be 56 to 61 hours mdpi.com. The average half-life following intravenous administration is approximately 24 ± 6 hours, and after inhalation, it is about 31 ± 4 hours mdpi.com. The prolonged terminal elimination half-life is attributed to the high lipid solubility of cannabinoids, leading to their accumulation in fatty tissues and slow release back into the bloodstream drugbank.comcanifyclinics.com.
While the primary excretion routes are established, the precise proportions can vary based on factors such as the route of administration and individual differences mdpi.comcanifyclinics.com.
Here is a summary of excretion pathways based on available data:
| Excretion Route | Primary Form(s) Excreted | Relative Proportion |
| Feces | Unchanged CBD, Oxygenated Metabolites | Major Route |
| Urine | Unchanged CBD, Conjugated CBD (Glucuronides), Metabolites | Lesser Route |
This table summarizes the main excretion pathways for this compound and its metabolites in humans based on current research findings.
Preclinical Investigations of Cannabidiol S Therapeutic Potential
Neurological Disorder Models
Preclinical investigations have explored the effects of CBD in various animal models designed to mimic aspects of human neurological conditions. This research focuses on understanding how CBD interacts with the nervous system and influences disease progression or symptom manifestation.
Epilepsy and Seizure Models
A significant area of preclinical research has focused on the anticonvulsant properties of CBD. Early studies dating back to the 1970s and 1980s demonstrated that phytocannabinoids, including CBD, exerted anticonvulsant effects in acute animal models of seizures and chronic models of epileptogenesis. nih.gov CBD has shown the ability to reduce seizure incidence and increase the seizure threshold in models such as the maximal electroshock (MES) model in mice and rats. nih.govmdpi.com In various acute mouse seizure models, CBD (5–400 mg/kg, i.p.) demonstrated anti-convulsive effects, including in models induced by pentylenetetrazole (PTZ), picrotoxin, isonicotinic acid, bicuculline, hydrazine, and MES. nih.gov
Studies in immature rodent models of epilepsy have also been conducted. In the PTZ model, CBD delayed seizure onset in adolescent rats but not neonatal rats. nih.gov In the MES model, higher doses of CBD reduced seizure duration in both neonatal and adolescent rats. nih.gov These findings suggest an age-, model-, and dose-dependent suppression of seizures by CBD, with neonatal seizures potentially being less responsive. nih.gov
Pretreatment with CBD has also been evaluated in models of epileptogenesis. In rats with pilocarpine (B147212) or penicillin-induced epileptogenesis, CBD (1, 10, 100 mg/kg, i.p.) reduced seizure incidence and mortality when administered before the induction of epileptogenesis. nih.gov
Data from preclinical studies in the MES model in adult mice and rats indicate that CBD's anti-seizure potential is observed at specific effective doses (ED50). mdpi.com For instance, ED50 values have been reported in the range of 80–83.5 mg/kg in adult mice and 53.2–68.78 mg/kg in adult rats for preventing generalized tonic-clonic seizures and increasing the seizure threshold. mdpi.com
| Model | Species | CBD Dose (mg/kg) | Key Finding | Citation |
| Pentylenetetrazole (PTZ) | Adolescent Rats | 10, 100, 200 | Delayed seizure onset | nih.gov |
| Pentylenetetrazole (PTZ) | Neonatal Rats | All tested doses | No effect on seizure onset | nih.gov |
| Maximal Electroshock (MES) | Neonatal Rats | Higher doses | Reduced seizure duration | nih.gov |
| Maximal Electroshock (MES) | Adolescent Rats | Higher doses | Reduced seizure duration | nih.gov |
| MES | Adult Mice | 80–83.5 (ED50) | Avoided generalized tonic-clonic seizures, increased seizure threshold | mdpi.com |
| MES | Adult Rats | 53.2–68.78 (ED50) | Avoided generalized tonic-clonic seizures, increased seizure threshold | mdpi.com |
| Pilocarpine-induced epileptogenesis | Rats | 1, 10, 100 | Reduced seizure incidence and mortality | nih.gov |
| Penicillin-induced epileptogenesis | Rats | 1, 10, 100 | Reduced seizure incidence and mortality | nih.gov |
| PTZ (different protocols) | Mice | 60 | Decreased seizure frequency and duration | mdpi.com |
| Various acute seizure models (mouse) | Mice | 5–400 | Anti-convulsive effects in 6 of 8 models (MES, picrotoxin, etc.) | nih.gov |
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Huntington's)
Preclinical research has investigated the potential of CBD in various neurodegenerative disease models, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. nih.govmdpi.com
In models of Alzheimer's disease (AD), cannabinoids have exhibited potential in reducing neuroinflammation and modulating neurogenesis. aimspress.com CBD's anti-inflammatory effects are considered relevant to AD progression, as chronic inflammation is linked to protein aggregation. mdpi.com CBD may influence protein aggregation and microglial activation, common features in AD, by suppressing pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1β, and promoting anti-inflammatory cytokines like IL-10. mdpi.com
For Parkinson's disease (PD), preclinical studies have explored the potential benefits of cannabinoids. aimspress.commdpi.com CBD has emerged as a focus of research due to its multifaceted effects. mdpi.com Cannabinoids may reduce neurotoxicity in PD models. semanticscholar.org
In Huntington's disease (HD) models, preclinical studies have also indicated potential therapeutic effects. aimspress.com Research has shown a progressive loss of CB1 receptors as an early event in HD models, occurring before overt neurodegeneration. mdpi.com CBD has been investigated for its potential in HD, sometimes in combination with other phytocannabinoids. nih.gov Studies using HD cell models have shown that CB1 receptor activation can protect striatal cells from excitotoxic damage. mdpi.com
CBD's antioxidant properties are considered vital for neutralizing free radicals and reducing oxidative stress, which is associated with neurodegenerative diseases. mdpi.com It also impacts calcium homeostasis, which is critical for preventing excitotoxicity and promoting neuronal survival in models of neurodegenerative diseases. mdpi.com
| Neurodegenerative Disease Model | Species/Model Type | Key Preclinical Finding | Citation |
| Alzheimer's Disease | Various models | Potential in reducing neuroinflammation, modulating neurogenesis, influencing protein aggregation, and microglial activation. | mdpi.comaimspress.com |
| Parkinson's Disease | Various models | Potential to reduce neurotoxicity. | mdpi.comsemanticscholar.org |
| Huntington's Disease | Various models | Potential therapeutic effects, may protect striatal cells from excitotoxic damage. | nih.govaimspress.commdpi.com |
Traumatic Brain Injury Models
Preclinical studies in animal models of traumatic brain injury (TBI) have indicated that CBD possesses neuroprotective and anti-inflammatory properties that may be beneficial following head trauma. drjimcollins.comresearchgate.net Researchers have observed that CBD can influence physiological functions altered by head trauma, including within the blood-brain barrier and cognitive capacity. drjimcollins.com
CBD has been shown to regulate cerebral blood flow, protect the brain from reactive oxygen species, and support neurogenesis in TBI models. drjimcollins.com These effects are thought to assist in treating head injuries. drjimcollins.com Studies have demonstrated that oral administration of CBD can decrease extracellular glutamate (B1630785) levels, which can lead to neuronal death in TBI. globenewswire.com This effect is associated with decreased mortality in neurons and improved sensorimotor function in an animal model. globenewswire.com Pre-injury CBD treatment was sufficient to lessen the aftermath of TBI in one study. globenewswire.com
The neuroprotective role of the endocannabinoid system in reducing sequelae following brain injury has been highlighted in preclinical TBI studies. wecann.academy Phytocannabinoids like CBD and THC also exhibit neuroprotective properties and can minimize adverse outcomes of brain injury by protecting neurons from injuries such as excitotoxicity, excessive free radical release, and exacerbated neuroinflammatory response. wecann.academy This is supported by a review reinforcing the neuroprotective role of CBD by facilitating synaptic plasticity and neurogenesis. wecann.academy
In TBI models, cannabinoids have been shown to increase neurobehavioral function, working memory performance, and decrease neurological deficits and ameliorate motor deficits. mdpi.com These effects are mediated through mechanisms including the down-regulation of pro-inflammatory markers, edema formation, and blood-brain barrier permeability, while preventing neuronal cell loss and up-regulating levels of adherence junction proteins. mdpi.com Short-term treatment with CBD in a mouse model of BCCAO was shown to prevent motor and cognitive impairment through a mechanism related to stimulating the synthesis of BDNF and MAP-2 proteins in the hippocampus and stimulating neurogenesis. mdpi.com These effects were associated with a decrease in neuroinflammation and neuronal loss in the hippocampus. mdpi.com
| Traumatic Brain Injury Model | Species/Model Type | Key Preclinical Finding | Citation |
| Various TBI models | Animal models | Possesses neuroprotective and anti-inflammatory properties, influences altered physiological functions, regulates cerebral blood flow, protects from ROS, supports neurogenesis. | drjimcollins.comresearchgate.net |
| TBI model | Animal model | Decreased extracellular glutamate levels, decreased neuronal mortality, improved sensorimotor function. | globenewswire.com |
| Various TBI models | Animal models | Increased neurobehavioral function, working memory performance, decreased neurological/motor deficits, reduced neuroinflammation, edema, BBB permeability, prevented neuronal loss, increased adherence junction proteins. | mdpi.com |
| BCCAO model | Mouse | Prevented motor and cognitive impairment, stimulated BDNF and MAP-2 synthesis, stimulated neurogenesis, decreased neuroinflammation and neuronal loss. | mdpi.com |
Multiple Sclerosis Models
Preclinical studies utilizing animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), have investigated the potential therapeutic effects of CBD. nih.govmdpi.commdpi.com Evidence in rodent models of EAE strongly supports CBD as effective in reducing the clinical and histological severity of the disease. realmofcaring.org
Studies have demonstrated that CBD treatment can reduce neuroinflammatory infiltration and improve hindlimb spasticity in EAE models. nih.gov CBD has also been shown to confer neuroprotection in these models. nih.gov In EAE mice, CBD treatment exhibited delayed onset and decreased severity of clinical EAE. nih.gov This was associated with a significant reduction in the proportions of CD4+ and CD8+ T-cell infiltrates in brain and spinal cord tissues, and reduced levels of IL-17 and IFN-γ inflammatory cytokines. nih.gov
CBD is effective in reducing the amounts of T-cell infiltrates in the spinal cord in animal models, suggesting anti-inflammatory properties. mdpi.com This has been shown to delay symptom onset and slow disease progression in animal models of multiple sclerosis. mdpi.com CBD treatment has also decreased inflammation and axonal loss in MS models engineered with myelin oligodendrocyte glycoprotein (B1211001) (MOG) to imitate EAE. mdpi.com This effect is attributed to CBD inhibiting the infiltration of T-cells and the activation of microglial cells. mdpi.com
Preclinical investigation of CBD in EAE has included studies performed in ex vivo/in vitro models of encephalitogenic lymphocytes, all based on T cells from lymph nodes or spleen of mice with MOG-induced EAE, except for one using astrocytes from TMEV-IDD mice. realmofcaring.org Experimental evidence regarding biological mechanisms contributing to CBD-induced beneficial effects in EAE consistently points to a reduction of proinflammatory cytokines such as IL-17A, IFN-y, TNF-α, IL-6, and IL-1b, and an increase of anti-inflammatory cytokines such as IL-4, IL-10, and TGF-B. realmofcaring.org CBD has also been shown to induce immunosuppressive myeloid-derived suppressor cells (MDSC). mdpi.comrealmofcaring.org
| Multiple Sclerosis Model | Species/Model Type | Key Preclinical Finding | Citation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rodent models | Effective in reducing clinical and histological severity, reducing neuroinflammatory infiltration, improving hindlimb spasticity, conferring neuroprotection, delaying symptom onset, slowing disease progression. | nih.govmdpi.comrealmofcaring.org |
| EAE | C57BL/6 mice | Delayed onset and decreased severity of clinical EAE, reduced CD4+ and CD8+ T-cell infiltrates in brain/spinal cord, reduced IL-17 and IFN-γ levels. | nih.gov |
| EAE (MOG-induced) | Mouse | Decreased inflammation and axonal loss, inhibited T-cell infiltration and microglial activation. | mdpi.com |
| EAE | Ex vivo/in vitro | Reduced proinflammatory cytokines (IL-17A, IFN-y, TNF-α, IL-6, IL-1b), increased anti-inflammatory cytokines (IL-4, IL-10, TGF-B), induced immunosuppressive MDSC. | mdpi.comrealmofcaring.org |
Psychiatric Disorder Models
Preclinical research has also explored the potential of CBD in models of psychiatric disorders, particularly focusing on anxiety.
Anxiety Disorder Models
Preclinical studies suggest that CBD may have therapeutic potential in pathological anxiety. nih.govnih.govuu.nl Acute administration of CBD has shown promising results in reducing anxiety symptoms in animal models. consensus.app CBD's anxiolytic effects are thought to involve interactions with the endocannabinoid system, specifically the CB1 receptor, which plays a role in modulating anxiety. consensus.app Additionally, CBD influences serotonin (B10506) receptors and transient receptor potential vanilloid channels, contributing to its anxiolytic effects. consensus.app
In generalized anxiety disorder (GAD) models, preclinical studies indicate that CBD has significant anxiolytic effects. consensus.app For social anxiety disorder (SAD), preclinical research supports CBD's effectiveness in reducing anxiety. consensus.app Studies using animal models of conditioned anxiety and unconditioned anxiety have shown anxiolytic effects of CBD. uu.nl
However, a systematic review of preclinical and clinical anxiety research noted that for a majority of observations (70.3%), CBD had no effect on anxiety outcomes in the studies reviewed. nih.govnih.govuu.nl The review also found no identifiable relationship between anxiety outcomes and drug levels across species. nih.govnih.gov In all species studied (humans, mice, rats), anxiety-reducing effects appeared to be clustered in certain concentration ranges, which differed between species. nih.govnih.gov
In a predator-based animal model of PTSD, CBD treatment did not significantly alter anxiety-like behavior in the Elevated Plus Maze, although a trend toward increased vertical exploration was observed in the open field test. mdpi.com Another study comparing CBD and sertraline (B1200038) in a mouse model of PTSD found that CBD improved PTSD symptoms, reduced trauma-related fear memory and anxious behaviors, and increased social interaction. mdpi.com
| Anxiety Disorder Model | Species/Model Type | Key Preclinical Finding | Citation |
| Generalized Anxiety Disorder (GAD) | Animal models | Indicated significant anxiolytic effects. | consensus.app |
| Social Anxiety Disorder (SAD) | Preclinical research | Supports effectiveness in reducing anxiety. | consensus.app |
| Conditioned anxiety | Animal models | Demonstrated anxiolytic effects (moderate to large effect size in meta-analysis). | uu.nl |
| Unconditioned anxiety | Animal models | Demonstrated anxiolytic effects (moderate effect size in meta-analysis). | uu.nl |
| Predator-based PTSD model | Rats | No significant alteration in anxiety-like behavior in EPM, trend toward increased vertical exploration in OFT. | mdpi.com |
| PTSD model | Mice | Improved PTSD symptoms, reduced trauma-related fear memory and anxious behaviors, increased social interaction. | mdpi.com |
Depression Models
Preclinical studies have investigated the antidepressant-like effects of CBD using various animal models of depression. Research indicates that CBD can induce rapid and sustained antidepressant-like effects in rodents. For instance, studies using the forced swim test (FST), a common model for assessing depressive-like behavior, have shown that CBD administration can decrease immobility time, suggesting an antidepressant effect. mdpi.comresearchgate.net This effect has been observed after both single and chronic administration of CBD in different rodent models, including those exposed to acute stress, unpredictable chronic mild stress (UCMS), olfactory bulbectomy (OBX), and genetic models such as Wistar Kyoto and Flinders Sensitive Line rats which exhibit characteristics resembling major depressive disorder. mdpi.comresearchgate.net
The antidepressant-like effects of CBD in animal models are thought to involve interactions with multiple neurotransmitter systems, including the serotonergic and endocannabinoid systems. mdpi.comdoi.org Studies suggest that CBD's effects may be dependent on levels of the neurotransmitter serotonin. psypost.org Furthermore, research indicates that CBD can influence neuroplasticity, potentially by increasing brain-derived neurotrophic factor (BDNF) levels and promoting synaptogenesis in brain regions like the medial prefrontal cortex, which are implicated in depression. psypost.orgnih.gov
| Animal Model | CBD Administration (Example) | Key Finding | Source |
| Acute Stress Rat Model | 2.5, 5, or 10 mg/kg (14 days) | Dose-dependent reduction in immobility in forced swim test. | mdpi.com |
| Forced Swim Test (Mice) | 30 mg/kg (single) | Antidepressant-like effects comparable to conventional antidepressants. | researchgate.net |
| Olfactory Bulbectomy (OBX) Model | Acute and Chronic | Reduced depressive-like behaviors and reversed associated abnormalities. | researchgate.net |
| Genetic Models (Wistar Kyoto, Flinders Sensitive Line rats) | Not specified | Demonstrated beneficial effects on behavioral/physiological characteristics. | researchgate.net |
Psychotic Disorder Models
Preclinical evidence suggests that CBD may possess antipsychotic properties, with studies utilizing animal models that mimic aspects of schizophrenia and psychosis. These models often involve inducing behavioral changes such as hyperlocomotion, deficits in pre-pulse inhibition (PPI), and impaired social interaction. frontiersin.orgnih.gov
CBD has been shown to ameliorate impairments in PPI, social interaction behavior, and cognition in rodents and rhesus monkeys. frontiersin.org For example, acute CBD treatment reversed PPI deficits in spontaneously hypertensive rats and attenuated amphetamine-induced disruption of PPI in mice. frontiersin.org In models involving chronic MK-801 treatment, high doses of CBD were found to reverse impaired social interaction. frontiersin.org
Animal models employing behavioral and neurochemical techniques suggest that CBD has a pharmacological profile similar to that of atypical antipsychotic drugs. scielo.brbjournal.orgscielo.br Studies comparing CBD with antipsychotics like haloperidol (B65202) and clozapine (B1669256) in rats have shown that CBD can reduce apomorphine-induced stereotyped behavior. scielo.br Unlike haloperidol, CBD did not induce catalepsy in these studies. scielo.br
| Animal Model | CBD Administration (Example) | Key Finding | Source |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (acute) | Reversed PPI deficits. | frontiersin.org |
| Amphetamine-induced PPI disruption (Mice) | 15, 30, or 60 mg/kg | Attenuated disruptive effects on PPI. | frontiersin.org |
| Chronic MK-801 treatment (Mice) | 60 mg/kg | Reversed impaired social interaction. | frontiersin.org |
| Apomorphine-induced stereotyped behavior (Rats) | 15-60 mg/kg | Reduced stereotyped behavior in a dose-related manner. | scielo.br |
Post-Traumatic Stress Disorder Models
Preclinical research using rodent models of post-traumatic stress disorder (PTSD) has explored CBD's potential to mitigate trauma-related symptoms. These models often involve exposure to traumatic events or stressors followed by assessments of fear conditioning, memory processing, and anxiety-like behaviors. frontiersin.orgmdpi.commdpi.com
Studies have shown that CBD can influence aversive memory processing, potentially by facilitating the extinction of aversive memories and blocking their reconsolidation. frontiersin.org Animal studies indicate that CBD can affect every stage of the aversive conditioning process. frontiersin.org For example, CBD lowered responses related to trauma when administered before the acquisition or retrieval of aversive memories. frontiersin.org
In a PTSD model using female rats subjected to foot shock and situational reminders, chronic CBD treatment reversed impairments in fear extinction and reduced learned helplessness in the forced swim test. mdpi.com CBD also demonstrated effects on neuroinflammatory markers in this model, decreasing the upregulation of IL-1β in the medial prefrontal cortex. mdpi.com
Animal studies also suggest that CBD may help control other frequent manifestations of PTSD symptomatology, such as sleep disorders and anxiety responses induced by sleep disturbance. frontiersin.org
| Animal Model | CBD Administration (Example) | Key Finding | Source |
| Various Rodent Behavioral Models | Not specified | Facilitated extinction of aversive memories, blocked reconsolidation. | frontiersin.org |
| Foot Shock + Situational Reminders (Female Rats) | 10 mg/kg daily (3 weeks) | Reversed fear extinction impairments, reduced learned helplessness, decreased mPFC-il1β upregulation. | mdpi.com |
| Predator Odor Stress Model (Rats) | 10 mg/kg | Reduced anxiety-like behavior in the light-dark test. | mdpi.com |
| Chronic Unpredictable Stress (CUS) (Zebrafish) | Not specified | Study aims to examine anxiolytic effects via light/dark preference testing. | wiu.edu |
Insomnia Models
Based on the provided search results, there is limited direct information specifically detailing preclinical investigations of CBD in animal models of insomnia. While some sources mention CBD's potential to influence sleep in the context of other conditions like PTSD frontiersin.org, dedicated studies focusing solely on insomnia models were not prominently featured in the search output. Therefore, a detailed section on preclinical insomnia models based only on the provided information is not feasible.
Pain and Inflammatory Condition Models
Preclinical research has extensively investigated the potential of CBD for managing pain and inflammatory conditions using various animal models. Studies have demonstrated that CBD can exert analgesic and anti-inflammatory effects in different pain models, including those involving chronic inflammation and neuropathic pain. farmaciajournal.comnih.govmdpi.comcuni.czresearchgate.net
CBD has shown efficacy in reducing inflammation in animal models. cuni.czconsensus.app For instance, in studies involving rats subjected to stress, oral ingestion of CBD-rich hemp extract significantly constrained stress-induced increases in inflammatory proteins. consensus.app CBD has also been shown to reduce inflammation and improve antioxidant capacity in the lungs of rats with monocrotaline-induced pulmonary hypertension. consensus.app In animal models of arthritis, CBD has provided pain relief and reduced inflammatory cell infiltration into the joint. cuni.cz Topical administration of CBD has also demonstrated anti-inflammatory effects in models of acute inflammation. researchgate.netnih.gov
The anti-inflammatory effects of CBD are thought to involve the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.comconsensus.appmdpi.com
| Animal Model | CBD Administration (Example) | Key Finding | Source |
| Acute Stress Rat Models | 2.5, 5, or 10 mg/kg (14 days) | Selectively lowered IL-6 levels. | mdpi.com |
| Chronic Inflammation (Rats) | Oral (various doses) | Improved thermal and mechanical hypersensitivity, reduced inflammation. | farmaciajournal.com |
| Arthritis Models (Various animals) | Not specified | Provided pain relief, reduced inflammatory cell infiltration. | cuni.cz |
| Carrageenan-induced edema (Animal model) | 1% topical cream | Significantly decreased paw volume. | researchgate.netnih.gov |
| TNBS-induced colitis model (Rats) | 1 mg/kg | Partially reverted increased levels of IL-6 and TNF-α induced by TNBS, reducing IL-6 levels. | scielo.br |
| Monocrotaline-induced pulmonary hypertension (Rats) | Not specified | Reduced inflammation and improved antioxidant capacity in the lungs. | consensus.app |
Neuropathic Pain Models
Preclinical studies have extensively investigated the effects of CBD in various animal models of neuropathic pain, which is often characterized by hypersensitivity to stimuli (hyperalgesia) and pain from normally non-painful stimuli (allodynia). farmaciajournal.comnih.govfrontiersin.orgtandfonline.commdpi.com
Studies using models such as chronic constriction injury (CCI) of the sciatic nerve, partial nerve ligation, spinal nerve ligation, and chemotherapy-induced neuropathy have shown that CBD can reduce mechanical allodynia and thermal hyperalgesia. farmaciajournal.comnih.govfrontiersin.orgtandfonline.commdpi.com Both acute and chronic administration of isolated CBD in neuropathic pain-induced rats have demonstrated significantly increased mechanical and thermal thresholds compared to control animals. frontiersin.org
CBD's analgesic effects in neuropathic pain models are thought to involve interactions with various targets, including TRPV1 receptors and 5-HT1A receptors. nih.govfrontiersin.org Some studies suggest that CBD may produce analgesia through the activation of TRPV1 receptors and reduce neuropathic pain through 5-HT. nih.gov CBD has also been shown to exert analgesia in a 5-HT1A-dependent manner in models of diabetic neuropathy. frontiersin.org
While CBD has shown promise, studies also indicate that it may not produce complete analgesia in all models of chronic pain. frontiersin.org For example, in a cisplatin-induced mouse model of neuropathy, CBD attenuated but did not prevent hyperalgesia. frontiersin.org
| Animal Model | CBD Administration (Example) | Key Finding | Source |
| Chronic Constriction Injury (CCI) of sciatic nerve (Rats) | Oral (20 mg/kg) | Reduced inflammatory mediators (PGE2, iNOs, lipid peroxide). | nih.gov |
| Paclitaxel-treated mice | 5.0 or 10.0 mg/kg (IP) | Ameliorated allodynia and hyperalgesia. | nih.gov |
| Spared nerve injury model (Rats) | Low dose | Produced analgesia through TRPV1 activation, reduced neuropathic pain through 5-HT. | nih.gov |
| Chronic constriction nerve injury (Rats) | Not specified | Potential treatment for neuropathic pain in diabetics, acting through 5-HT1A activation. | nih.gov |
| Chemotherapy-induced peripheral neuropathy (CIPN) | Various doses | Prevented the development and improved neuropathy induced by cytostatics. | farmaciajournal.com |
| Chronic Constriction Injury (CCI) (Mice) | Acute systemic | Synergistically enhanced the pain relieving actions of THC. | researchgate.net |
| Chronic post-operative neuropathic pain (Mice) | Hemp oil consumption | Reduced mechanical pain sensitivity significantly for several hours. | news-medical.net |
| Chronic Constriction Injury (CCI) (Carioca rats) | 5 mg/kg daily (10 days) | Had an anti-allodynic effect on mechanical and thermal threshold in all lineages. | mdpi.com |
Inflammatory Pain Models
Preclinical studies have explored CBD's potential in models of inflammatory pain. Research indicates that CBD may exert anti-inflammatory and analgesic effects in these models. For instance, studies in rodents have shown that prolonged treatment with CBD can alleviate chronic pain induced by chronic constriction injury of the sciatic nerve in a cannabinoid receptor-independent manner frontiersin.org. This effect was observed alongside decreased hepatic cytochrome p450 and intestinal P-glycoprotein, which could potentially increase the bioavailability of circulating CBD frontiersin.org.
In vitro studies using human embryonic kidney cells suggest that high doses of CBD interact with and selectively activate α1- and α1ß-glycine receptors, although these findings require in vivo confirmation frontiersin.org. Preliminary evidence also suggests that CBD may interact with α3-glycine receptors to reduce inflammation and hyperalgesia in models of simulated neuropathic pain frontiersin.org. In a mouse model of diabetic neuropathy, CBD treatment attenuated hyperalgesia, with data suggesting a reduction in the inflammatory milieu frontiersin.org. Furthermore, in mouse models of chemotherapy-associated pain, CBD produced analgesic and anti-inflammatory effects via interactions with spinal cord 5-HT(1A) receptors frontiersin.org.
In a rat model of inflammatory pain induced by carrageenan injection, cannabidiolic acid (CBDA) demonstrated dose-dependent anti-hyperalgesic and anti-inflammatory effects. However, in this specific study, CBD did not reduce carrageenan-induced hyperalgesia mdpi.com.
Some preclinical models have shown that combining CBD with terpenes, such as myrcene, can enhance cellular permeability, potentially improving pain and inflammation control mdpi.com.
Osteoarthritis Models
Preclinical investigations in animal models of osteoarthritis (OA) have explored the potential therapeutic effects of CBD. Studies in murine models of induced inflammation have shown that CBD significantly attenuated the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, while increasing levels of the anti-inflammatory cytokine IL-10 researchgate.netnih.gov.
In a spontaneous canine model of OA, a 4-week study evaluated the therapeutic potential of both naked and liposomally encapsulated CBD. This study demonstrated that CBD significantly decreased pain and increased mobility in a dose-dependent fashion in animals diagnosed with OA researchgate.netnih.gov. Liposomal CBD at a lower dose was found to be as effective as a higher dose of non-liposomal CBD in improving clinical outcomes researchgate.netnih.gov.
Another study in male Wistar rats with monoarthritic knee joint induced by Freund's adjuvant indicated that topical application of CBD has therapeutic potential for the relief of arthritis pain-related behaviors and inflammation nih.gov.
Preclinical studies suggest that CBD can reduce acute OA synovitis, neuropathic joint pain, and potentially prevent the progression of OA pain jbjs.org. CBD has also been shown to reduce joint inflammation in a murine model of collagen-induced arthritis and suppress cyclooxygenase-1 activity jbjs.org.
| Model Type | Animal Model | Key Findings | Source |
| Inflammatory Pain | Sciatic nerve chronic constriction injury (rats/mice) | Alleviated chronic pain, cannabinoid receptor-independent frontiersin.org. | frontiersin.org |
| Inflammatory Pain | Simulated neuropathic pain (rats) | May interact with α3-glycine receptors to reduce inflammation and hyperalgesia frontiersin.org. | frontiersin.org |
| Inflammatory Pain | Diabetic neuropathy (mice) | Attenuated hyperalgesia, suggested reduction of inflammatory milieu frontiersin.org. | frontiersin.org |
| Inflammatory Pain | Chemotherapy-associated pain (mice) | Produced analgesic and anti-inflammatory effects via spinal cord 5-HT(1A) receptors frontiersin.org. | frontiersin.org |
| Osteoarthritis | Murine models of induced inflammation | Attenuated pro-inflammatory cytokines (IL-6, TNF-α), elevated anti-inflammatory cytokine (IL-10) researchgate.netnih.gov. | researchgate.netnih.gov |
| Osteoarthritis | Spontaneous canine model | Decreased pain and increased mobility in a dose-dependent manner researchgate.netnih.gov. | researchgate.netnih.gov |
| Osteoarthritis | Monoarthritic knee joint (rats) | Topical application showed potential for reducing pain behaviors and inflammation nih.gov. | nih.gov |
| Osteoarthritis | Collagen-induced arthritis (murine) | Reduced joint inflammation, suppressed cyclooxygenase-1 activity jbjs.org. | jbjs.org |
Myofascial Pain Models
Preclinical work has also investigated the effects of CBD in models related to myofascial pain. Studies have demonstrated that CBD may offer analgesic relief in these models. For example, preclinical work in rats showed that the trigeminal ganglion contains CB1 and CB2 receptors innervating the masseter muscle mdpi.com. Intramuscular administration of CBD alone in this model lowered mechanical sensitization and raised the mechanical threshold of masseter muscle mechanoreceptors mdpi.com. These findings suggest that injecting CBD could provide analgesic relief for myofascial pain syndrome mdpi.com.
Preclinical studies suggest that CBD demonstrates analgesic, anti-inflammatory, and muscle-relaxant effects in chronic myofascial temporomandibular disorders (TMDs) scilit.com.
Oncology Models
Preclinical studies have extensively investigated the potential antitumor properties of CBD across various cancer types. These investigations utilize both in vitro cell line studies and in vivo animal models to explore CBD's effects on cancer cell proliferation, survival, migration, and other key processes.
Glioblastoma Models
Glioblastoma multiforme (GBM) is an aggressive brain tumor. Preclinical models indicate that CBD inhibits GBM tumor growth by inhibiting cellular proliferation, migration, and invasion, and also promotes autophagy and apoptosis of tumor cells researchgate.netnih.gov.
In vitro studies have shown that CBD can induce apoptosis in glioblastoma cell lines. For instance, CBD promoted apoptosis in U87MG and U373 cell lines mdpi.com. Treatment with CBD in U87MG cells increased reactive oxygen species (ROS) generation, decreased glutathione (B108866) levels, and activated key mediators of apoptotic pathways, such as caspase-8, caspase-9, and caspase-3 mdpi.com. In primary glioma stem cells (GSCs), CBD demonstrated efficacy with low IC50 values mdpi.com.
In vivo studies using glioblastoma xenograft models have shown promising results. Intracranial GSC glioblastoma xenograft models treated with CBD presented a significant improvement in survival and inhibition of tumor growth, along with inhibition of p-AKT and Ki67 and activation of caspase-3 mdpi.com. In nude mice with a xenograft of U87MG glioblastoma cells, treatment with a combination of THC and CBD, along with temozolomide (B1682018) (TMZ), resulted in a notable reduction in tumor volume and increased animal survival mdpi.com. The combination of CBD and carmustine (B1668450) also successfully overcame glioma stem cell resistance to carmustine and induced apoptosis mdpi.com. CBD significantly reduced U87MG xenograft growth compared to control animals frontiersin.org.
Mechanistically, CBD's anticancer effects in glioma may involve promoting apoptosis, increasing autophagy, inhibiting tumor cell proliferation and migration, counteracting tumor angiogenesis, and enhancing the sensitivity of tumor cells to radiotherapy and chemotherapy nih.gov. CBD has been shown to inhibit the proliferation of glioma cells by inducing apoptosis nih.gov. CBD may induce apoptosis by activating the CB2 receptor, triggering cellular oxidative stress, and activating caspases nih.gov. CBD can also convert the transcription factor NF-κB into a tumor suppressor in glioblastoma cells nih.gov. CBD promotes DNA binding of the NF-κB subunit RELA and simultaneously prevents its phosphorylation, leading to cytotoxicity in human primary GBM stem-like cells nih.gov. Sensitivity to CBD in glioblastoma stem-like cells has been observed to correlate with low levels of reactive oxygen species (ROS) nih.gov. Studies have also indicated that the combination of CBD with THC or cannabigerol (B157186) (CBG) can produce a synergistic effect against glioma and sensitize cells to radiotherapy and chemotherapy nih.gov.
| Model Type | Cell Lines / Animal Model | Key Findings | Source |
| Glioblastoma | U87MG, U373 (in vitro) | Promoted apoptosis, increased ROS, decreased glutathione, activated caspases mdpi.com. | mdpi.com |
| Glioblastoma | Primary glioma stem cells (GSCs) (in vitro) | Demonstrated efficacy with low IC50 values mdpi.com. | mdpi.com |
| Glioblastoma | Intracranial GSC glioblastoma xenograft (mice) | Improved survival, inhibited tumor growth, inhibited p-AKT and Ki67, activated caspase-3 mdpi.com. | mdpi.com |
| Glioblastoma | U87MG glioblastoma xenograft (nude mice) | Combination with THC and TMZ reduced tumor volume and increased survival mdpi.com. | mdpi.com |
| Glioblastoma | Glioma stem cells resistant to carmustine (in vitro) | Combination with carmustine overcame resistance and induced apoptosis mdpi.com. | mdpi.com |
| Glioblastoma | U87MG xenograft (animals) | Significantly reduced tumor growth frontiersin.org. | frontiersin.org |
| Glioblastoma | U-87MG, U-373MG (in vitro) | Inhibited proliferation by inducing apoptosis nih.gov. | nih.gov |
| Glioblastoma | Glioma cell lines (in vitro) | May induce apoptosis via CB2 receptor activation, oxidative stress, and caspase activation nih.gov. | nih.gov |
| Glioblastoma | Transgenic glioma cells, human primary GBM stem-like cells | Converted NF-κB into a tumor suppressor, promoted RELA DNA binding while preventing phosphorylation, leading to cytotoxicity in hGSCs nih.gov. | nih.gov |
| Glioblastoma | Glioblastoma cell lines (in vitro) | Combination with THC/CBG showed synergistic effects, sensitized to radiotherapy/chemotherapy nih.gov. | nih.gov |
Breast Cancer Models
Preclinical studies have demonstrated that CBD can effectively inhibit tumor cell proliferation by inducing apoptosis in breast cancer cells mdpi.com. CBD has been shown to induce apoptosis in various breast cancer cell lines mdpi.com. For example, in MDA-MB-231 and T-47D cells, CBD upregulated PPARγ and downregulated mTOR and cyclin D1 mdpi.com. In MCF-7 cells, CBD not only promoted apoptosis but also showed synergy with chemotherapeutics, significantly increasing the number of apoptotic cells mdpi.com. CBD inhibited the survival of both estrogen receptor–positive and estrogen receptor–negative breast cancer cell lines, inducing apoptosis in a concentration-dependent manner while having little effect on nontumorigenic mammary cells survivornet.ca.
CBD has been shown to decrease tumor growth in multiple breast cancer models, including orthotopic models, a genetically engineered mouse model (GEMM), and a triple-negative breast cancer (TNBC) xenograft model frontiersin.org. CBD significantly decreased the incidence of lung metastasis in TNBC xenograft metastatic and orthotopic mouse models frontiersin.org. Some studies suggest that CBD elicited these effects by inhibiting EGFR activation, cytokine secretion, and Akt expression frontiersin.org.
Preclinical studies have shown CBD's efficacy, particularly in triple-negative breast cancer (TNBC), which lacks targeted therapies nih.gov. CBD demonstrated significant anticancer effects, including induction of apoptosis, inhibition of cell proliferation, suppression of metastasis, and modulation of the tumor microenvironment nih.govresearchgate.net. Mechanistically, CBD modulates key pathways such as PI3K/Akt, mTOR, and PPARγ and interacts with CB1, CB2, and non-cannabinoid receptors nih.govresearchgate.net. CBD significantly inhibited the growth and progression of human breast cancer tumors in both cell cultures and animal models nih.gov. The treatment led to apoptosis induction, reduced proliferation, and decreased metastasis nih.gov.
| Model Type | Cell Lines / Animal Model | Key Findings | Source |
| Breast Cancer | Various breast cancer cell lines (in vitro) | Induced apoptosis, inhibited proliferation mdpi.com. | mdpi.com |
| Breast Cancer | MDA-MB-231, T-47D (in vitro) | Upregulated PPARγ, downregulated mTOR and cyclin D1 mdpi.com. | mdpi.com |
| Breast Cancer | MCF-7 (in vitro) | Promoted apoptosis, synergistic with chemotherapeutics mdpi.com. | mdpi.com |
| Breast Cancer | Estrogen receptor–positive and estrogen receptor–negative breast cancer cell lines (in vitro) | Inhibited survival, induced apoptosis concentration-dependently survivornet.ca. | survivornet.ca |
| Breast Cancer | Orthotopic models, GEMM, TNBC xenograft (animal models) | Decreased tumor growth frontiersin.org. | frontiersin.org |
| Breast Cancer | TNBC xenograft metastatic and orthotopic mouse models | Decreased incidence of lung metastasis frontiersin.org. | frontiersin.org |
| Breast Cancer | Various breast cancer models, particularly TNBC (preclinical) | Showed efficacy in reducing tumor growth and metastasis nih.gov. | nih.gov |
| Breast Cancer | Human breast cancer tumors (cell cultures and animal models) | Inhibited growth and progression, induced apoptosis, reduced proliferation, decreased metastasis nih.gov. | nih.gov |
Lung Cancer Models
Preclinical studies have also investigated the potential of CBD in lung cancer models. In vitro studies using lung cancer cell lines like A549 and H460 have shown that CBD can activate COX-2- and PPARγ-dependent apoptosis mdpi.com. The cytotoxic and apoptotic effect of CBD in these cell lines was removed by using COX-2 and PPAR-γ inhibitors mdpi.com. CBD treatment in A549 and H460 cells led to the upregulation of prostaglandins (B1171923) PGD2 and 15d-PGJ2 mdpi.com. The action of CBD on primary lung cancer cells has also been evaluated, showing a reduction in cell viability in a manner dependent on COX-2 and PPAR-γ mdpi.com.
In in vivo models, CBD has shown antitumor effects in lung cancer. In nude mice with A549 xenografts, CBD treatment led to the upregulation of cyclooxygenase-2 (COX-2) and PPARγ and reduced tumor volume mdpi.com. CBD administration to mice with A549 cell xenografts decreased tumor growth, invasion, and metastasis frontiersin.org.
CBD has been found to upregulate intercellular adhesion molecule-1 (ICAM-1) in lung cancer cell lines, leading to decreased cancer cell invasiveness survivornet.ca. CBD has direct antineoplastic effects on lung cancer cells through various mechanisms, which may be mediated by cannabinoid receptors or be independent of these receptors nih.gov.
| Model Type | Cell Lines / Animal Model | Key Findings | Source |
| Lung Cancer | A549, H460 (in vitro) | Activated COX-2- and PPARγ-dependent apoptosis mdpi.com. | mdpi.com |
| Lung Cancer | A549, H460 (in vitro) | Upregulated prostaglandins PGD2 and 15d-PGJ2 mdpi.com. | mdpi.com |
| Lung Cancer | Primary lung cancer cells (in vitro) | Reduced cell viability dependent on COX-2 and PPAR-γ mdpi.com. | mdpi.com |
| Lung Cancer | A549 xenografts (nude mice) | Upregulated COX-2 and PPARγ, reduced tumor volume mdpi.com. | mdpi.com |
| Lung Cancer | A549 cell xenografts (mice) | Decreased tumor growth, invasion, and metastasis frontiersin.org. | frontiersin.org |
| Lung Cancer | Lung cancer cell lines (in vitro) | Upregulated ICAM-1, decreased cancer cell invasiveness survivornet.ca. | survivornet.ca |
| Lung Cancer | Various lung cancer cell lines (in vitro, in vivo) | Direct antineoplastic effects via mechanisms potentially mediated by cannabinoid receptors or independent of them nih.gov. | nih.gov |
Prostate Cancer Models
Research in prostate cancer models has explored the effects of CBD on tumor growth and cell behavior. In vitro studies using prostate cancer cell lines, such as PC-3, DU-145, 22RV1, and LNCaP, have shown that CBD can decrease androgen receptor expression, suggesting a potential interaction with androgen signaling pathways that may influence tumor growth. frontiersin.org CBD has also been shown to significantly increase the generation of reactive oxygen species (ROS) and the expression of the pro-apoptotic protein CHOP10 in these cell lines. frontiersin.org
In LNCaP and SW480 prostate cancer cells, CBD (15 μM) has been reported to induce apoptosis, increasing the levels of cleaved PARP and caspase-3, mediated by CB1 and CB2 receptors. mdpi.com Another study demonstrated that CBD (10 μM) could activate apoptosis via caspases 3 and 7 in prostate cancer cell lines, independently of CB receptors. mdpi.com
While numerous in vitro studies have evaluated cannabinoids in prostate cancer, relatively few reports have determined these effects in in vivo animal models. frontiersin.org However, one study using a CBD-rich cannabis plant extract in LNCaP xenografts suggested that the cytostatic and cytotoxic effects observed in vitro could translate to animal models of prostate cancer. nih.gov The treatment of prostate cancers in in vivo/xenograft models with various cannabinoids has been reported to decrease tumor size, with outcomes dependent on dose and treatment length. nih.govmdpi.com
Colon Cancer Models
Preclinical investigations have also examined the effects of CBD in colon cancer models. In chemically-induced azoxymethane (B1215336) (AOM) colon carcinogenesis models, phytocannabinoids like CBD and Cannabis sativa extract with high CBD content have been shown to reduce the formation of aberrant crypt foci (ACF) and the number of precancerous polyps and tumors. nih.govsurvivornet.ca
In vitro experiments using colorectal cancer cell lines (HCT116, DLD-1, SW480, Caco-2) have demonstrated that low doses of CBD (up to 15 µM) can significantly reduce cell proliferation. nih.govresearchgate.net This antiproliferative activity is suggested to occur through the direct or indirect activation of various receptors, including CB1, CB2, TRPV1, PPARγ, and GPR55, although these effects may be cell line- and dose-dependent. nih.gov A common mechanism observed across many colorectal cancer studies is CBD's ability to regulate pro- and anti-apoptotic proteins and mediators, thereby inducing apoptosis in colorectal cancer cells and tumors. nih.gov
Studies have shown that CBD treatment can lead to G1-phase cell cycle arrest and an increased sub-G1 population (apoptotic cells) in colorectal cancer cells. researchgate.net This is accompanied by the downregulation of proteins involved in cell cycle progression, such as cyclin D1, cyclin D3, CDK2, CDK4, and CDK6. researchgate.net In colorectal tumor cell lines (HCT116, DLD-1), CBD (6 µM) induced apoptosis through the intrinsic apoptotic pathway in a ROS- and Noxa-dependent manner, mediated via the endoplasmic reticulum. mdpi.com Overexpression of cleaved PARP and caspases 3, 8, and 9 confirmed apoptosis in these models. mdpi.com In BALB/c nude mice with HCT116 cell tumors treated with CBD (20 mg/kg), a significant reduction in tumor size was observed, attributed to Noxa-dependent apoptosis activation. mdpi.comnih.gov
Data on the cytotoxic effects of CBD on colon cancer cells indicate a strong effect, with reported IC50 values. For example, CBD at concentrations of 6–12 μg/mL (19–38 μM/mL) decreased cancer cell viability by 63–73%. mdpi.com
| Cell Line | CBD Concentration | Effect on Cell Viability | Reference |
| HCT116 | 6 µM | Apoptosis Induction | mdpi.com |
| DLD-1 | 6 µM | Apoptosis Induction | mdpi.com |
| SW480 | Up to 15 µM | Reduced proliferation | nih.govresearchgate.net |
| Caco-2 | Up to 15 µM | Reduced proliferation | nih.govresearchgate.net |
| SW620 | Not specified | Repressed cell viability | researchgate.net |
Melanoma Models
Preclinical studies have also explored the potential of CBD against melanoma. In a mouse model where B16F10 mouse melanoma cells were injected into C57BL/6 mice, a significant decrease in tumor size was observed in the CBD-treated group compared to the control group. mdpi.com The survival time of the CBD-treated animals was also significantly longer. mdpi.com
In vitro studies using melanoma cell lines, such as B16F10 and A375, have shown that CBD can inhibit cell growth. mdpi.commdpi.com CBD has demonstrated inhibitory effects on the growth of murine melanoma cells (B16F10) with a reported IC50 of 80 μM. mdpi.com In human melanoma A375 cells, CBD showed promising antiproliferative effects with an IC50 of 12.0 μM. mdpi.com
While studies indicate that cannabinoids can reduce cell proliferation and induce apoptosis and autophagy in melanoma cells, the precise underlying mechanisms of CBD's anti-melanoma effects are still being elucidated. mdpi.comnih.gov
Anti-tumorigenic Mechanisms (e.g., Apoptosis, Autophagy, Angiogenesis, Metastasis Inhibition)
Preclinical research suggests that CBD exerts its antitumor effects through multiple mechanisms, including the induction of cancer cell death, inhibition of proliferation, and modulation of processes like angiogenesis and metastasis. mdpi.commdpi.comnih.govjneurology.com
Apoptosis: CBD has been widely reported to induce apoptosis (programmed cell death) in various cancer cell types. mdpi.comnih.govresearchgate.net This can occur through several pathways, including the disruption of mitochondrial homeostasis and the induction of endoplasmic reticulum stress (ERS). mdpi.com Studies have shown that CBD can activate caspases (e.g., caspase-3, -8, -9), cleave PARP, and cause the release of cytochrome C, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. mdpi.comresearchgate.net The induction of ROS production by CBD has also been linked to apoptosis in cancer cells. mdpi.comnih.govmdpi.comfrontiersin.org
Autophagy: In addition to apoptosis, CBD has been shown to induce autophagy in various cancer cell lines, including glioma and colorectal cancer cells. mdpi.comnih.gov Autophagy is a cellular process that can lead to cell death and appears to be important for cannabinoid antineoplastic activity in some cancer models. nih.gov In some cases, CBD can simultaneously activate both apoptosis and autophagy. mdpi.com
Angiogenesis Inhibition: Cannabinoids, including CBD, have demonstrated the ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors. mdpi.comnih.gov This mechanism involves blocking the activation of pathways like the vascular endothelial growth factor (VEGF) pathway, which is crucial for angiogenesis. nih.gov In vascular endothelial cells, cannabinoid receptor activation can inhibit proliferation and migration and induce apoptosis. nih.gov
Metastasis Inhibition: Preclinical studies suggest that CBD can inhibit cancer cell invasion and metastasis. mdpi.comnih.govnih.gov This has been observed in preclinical models of various cancers, including breast, lung, and cervical cancer. nih.gov Mechanisms involved may include the reduction of matrix metalloprotease secretion and inhibition of the epithelial-mesenchymal transition (EMT). nih.gov In lung cancer cell lines, CBD has been shown to upregulate intercellular adhesion molecule-1 (ICAM-1), a protein negatively correlated with cancer metastasis, which is hypothesized to reduce tumor development through an immunosurveillance mechanism. researchgate.net
CBD's antitumor effects appear to be mediated by interactions with various receptors and channels, including cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channels (TRPVs), particularly TRPV1, TRPV2, and TRPV4. mdpi.comnih.govresearchgate.net Activation of TRPV channels, for instance, can lead to Ca2+ influx and ROS production, contributing to cell death. mdpi.com
Immunomodulatory Models
CBD has demonstrated immunomodulatory properties in preclinical settings. nih.govnih.govdoaj.org It can modulate immune responses by influencing the activity of various immune cells, including T cells, macrophages, neutrophils, and mast cells. nih.gov
Preclinical evidence in different models, including studies in mice, rats, guinea pigs, and ex vivo experiments on cells from human healthy subjects, shows that CBD can exert inhibitory effects on the innate immune system. nih.govnih.gov These effects include decreasing cytokine production and tissue infiltration. nih.govnih.gov
CBD has been shown to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net For example, in animals exposed to acute cold stress, CBD significantly reduced serum IL-6 levels. mdpi.com In vitro studies have also shown that CBD inhibits toll-like receptor (TLR)-stimulated IL-6 production. mdpi.com CBD can also negatively modulate CB1 receptors, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and reactive oxygen species (ROS). mdpi.com
CBD's effects on immune cells include the induction of macrophage apoptosis and the modulation of signaling pathways involved in inflammation and immune homeostasis. nih.govresearchgate.net Studies have also indicated that CBD can influence the modulation of microglial cells, decreasing their activation and inhibiting ROS release. nih.gov Furthermore, CBD has been found to inhibit inflammatory pathways in microglial cells, preventing their activation by decreasing intracellular Ca2+ levels and proinflammatory cytokine production. nih.gov
In peripheral blood mononuclear cells (PBMCs) from individuals with psoriasis, CBD treatment in vitro produced a shift from a Th1 to a Th2 response while boosting the cytotoxic activity of Natural Killer (NK) cells. frontiersin.org It also affected monocyte differentiation, rendering them less able to migrate in response to inflammatory stimuli and to differentiate into mature dendritic cells. frontiersin.org A skewing of monocyte-derived macrophages towards an M2 phenotype by CBD was also observed. frontiersin.org
Cardiovascular System Models
Accumulating preclinical evidence suggests that CBD may have beneficial effects on the cardiovascular system. scirp.orgmdpi.comnih.gov Studies have explored its impact on various cardiovascular conditions and processes.
CBD has demonstrated direct actions on isolated arteries, inducing both acute and time-dependent vasorelaxation. nih.gov In animal models of impaired endothelium-dependent vasorelaxation, in vitro incubation with CBD has enhanced vasorelaxant responses. nih.gov CBD has also shown protective effects against vascular damage caused by high glucose environments, inflammation, or the induction of type 2 diabetes in animal models. nih.gov
Although acute or chronic CBD treatment appears to have little effect on baseline hemodynamics in most studies, CBD has been shown to reduce the cardiovascular response to models of stress. nih.gov
Myocardial Ischemia-Reperfusion Injury Models
Preclinical studies have investigated the cardioprotective effects of CBD in models of myocardial ischemia-reperfusion (I/R) injury. scirp.orgmdpi.comresearchgate.netfrontiersin.org Myocardial I/R injury involves changes in cell metabolism, impairment of mitochondrial function, enhanced inflammatory response, and increased production of ROS. nih.gov
In vivo studies in rats have shown that CBD treatment can protect against myocardial I/R injury. mdpi.comresearchgate.netfrontiersin.org For example, in one study, rats treated with CBD (5 mg/kg ip) for 7 days after transient ligation of the left anterior descending coronary artery showed a significant reduction in infarct size compared to control animals. researchgate.netphysiology.org Infarct size was reduced by 66% in CBD-treated animals. researchgate.netphysiology.org
CBD treatment in these models has been associated with reduced myocardial inflammation and decreased levels of pro-inflammatory cytokines like IL-6. researchgate.netphysiology.org Serum troponin I levels, an indicator of myocardial injury, were also significantly lower in the CBD group compared to the control group in some studies. scirp.org
Other reported outcomes in I/R models include improvements in cardiac function and healing. frontiersin.org CBD has been shown to improve post-myocardial infarction left ventricular function and attenuate the inflammatory response. mdpi.com It may also improve microvascular perfusion and reduce microvascular obstruction. mdpi.com
Studies have also indicated that CBD can decrease the incidence of ectopic beats and ventricular fibrillation in animal models of myocardial I/R injury. mdpi.com Furthermore, CBD has been shown to inhibit platelet aggregation in experimental settings. scirp.orgfrontiersin.org
The cardioprotective mechanisms of CBD in I/R injury models are suggested to involve the reduction of oxidative stress and inflammation, activation of adenosine (B11128) receptors, and increased expression of the angiotensin type 2 receptor. scirp.orgacc.org CBD's anti-inflammatory activity is partly mediated by enhancing adenosine signaling. researchgate.netphysiology.org
| Model | Species | Key Findings | Reference |
| Myocardial Ischemia-Reperfusion Injury | Rat | Reduced infarct size, decreased myocardial inflammation, reduced IL-6 levels, preserved shortening fraction. | researchgate.netfrontiersin.orgphysiology.org |
| Myocardial Ischemia-Reperfusion Injury | Rabbit | Modestly reduced size of myocardial ischemic injury, increased myocardial blood flow. | frontiersin.org |
| Myocardial Ischemia-Reperfusion Injury | Rat | Decreased incidence of ventricular tachycardia and ventricular ectopic beats, decreased collagen-induced platelet aggregation. | scirp.org |
| Myocardial Ischemia-Reperfusion Injury | Various | Reduction in oxidative stress and inflammation, activation of adenosine receptors, increased expression of angiotensin type 2-receptor, improved cardiac work. | scirp.orgfrontiersin.org |
Diabetic Cardiomyopathy Models
Preclinical studies investigating diabetic cardiomyopathy models have explored the potential of CBD to mitigate cardiac dysfunction and damage associated with diabetes. Research in mouse models of type 1 diabetic cardiomyopathy has indicated that CBD can attenuate myocardial dysfunction, cardiac fibrosis, oxidative/nitrative stress, inflammation, and cell death. These effects were also observed in primary human cardiomyocytes exposed to high glucose conditions, where CBD attenuated increased reactive oxygen species generation, nuclear factor-κB activation, and cell death. jacc.orgnih.gov CBD has been shown to preserve myocardial systolic and diastolic function in mice with type 1 diabetes. mdpi.com Furthermore, CBD appears to attenuate changes and reduce myocardial fibrosis in models of diabetic cardiomyopathy. mdpi.com
| Model Type | Key Findings |
| Mouse model of type 1 diabetes | Attenuation of myocardial dysfunction, cardiac fibrosis, oxidative/nitrative stress, inflammation, and cell death. Preservation of systolic and diastolic function. |
| Primary human cardiomyocytes | Attenuation of high glucose-induced reactive oxygen species generation, NF-κB activation, and cell death. |
Myocarditis and Pericarditis Models
Preclinical research has investigated CBD's effects in models of inflammatory heart conditions such as myocarditis and pericarditis. In a mouse model of autoimmune myocarditis, CBD treatment significantly attenuated the condition. The study demonstrated that CBD inhibited T cell-mediated myocardial inflammation and improved myocardial dysfunction. investingnews.com CBD has been shown to reduce inflammatory cell myocardial infiltration, the expression of pro-inflammatory cytokines, ventricular dysfunction, and fibrosis in mouse myocarditis models. mdpi.comnih.gov In a mouse model of acute pericarditis, pharmaceutically manufactured CBD significantly reduced pericardial effusion and thickening. cardiolrx.cominvestingnews.com In vitro studies associated with this model also showed that CBD significantly suppressed the secretion of key inflammatory markers interleukin-1β (IL-1β) and interleukin-6 (IL-6), and inhibited the transcription of IL-1β and NLRP3. cardiolrx.cominvestingnews.com
| Model Type | Key Findings |
| Mouse model of autoimmune myocarditis | Attenuation of myocarditis severity, inhibition of T cell-mediated myocardial inflammation, improved myocardial dysfunction, reduced inflammatory cell infiltration, decreased pro-inflammatory cytokines, reduced ventricular dysfunction and fibrosis. mdpi.cominvestingnews.comnih.govnih.gov |
| Mouse model of acute pericarditis | Significant reduction in pericardial effusion and thickening. cardiolrx.cominvestingnews.com |
| In vitro (associated with pericarditis) | Significant suppression of IL-1β and IL-6 secretion, inhibition of IL-1β and NLRP3 transcription. cardiolrx.cominvestingnews.com |
Arrhythmia Models
Studies utilizing ischemia-induced arrhythmia models have explored the potential antiarrhythmic effects of CBD. In one study involving ligation of a coronary artery for 30 minutes, administration of 50 µg/kg of CBD prior to obstruction and reperfusion demonstrated a notable decrease in ventricular arrhythmias, specifically ventricular ectopic beats. scirp.org Another study with a shorter coronary obstruction time of 6 minutes also showed a decrease in post-reperfusion arrhythmias, correlating these effects to the levels of adenosine and its receptors. scirp.org However, in vitro studies using rabbit ventricular cardiomyocytes suggest that CBD may induce direct electrophysiological responses affecting calcium, sodium, and potassium channels, and could potentially prolong cardiac action potential and QT interval, possibly leading to an arrhythmogenic effect. mdpi.comfrontiersin.org
| Model Type | Key Findings |
| Ischemia-induced arrhythmia (30 min ligation) | Notable decrease in ventricular arrhythmias, particularly ventricular ectopic beats. scirp.org |
| Ischemia-induced arrhythmia (6 min ligation) | Decrease in post-reperfusion arrhythmias, correlated with adenosine and receptor levels. scirp.org |
| In vitro rabbit ventricular cardiomyocytes | Potential to induce direct electrophysiological responses affecting ion channels (calcium, sodium, potassium), potential to prolong cardiac action potential and QT interval. mdpi.comfrontiersin.org |
Doxorubicin-Induced Cardiotoxicity Models
Preclinical investigations have examined the protective effects of CBD against doxorubicin-induced cardiotoxicity. Studies in rats and mice have shown that CBD protects against doxorubicin-induced cardiomyopathy. mdpi.comnih.gov Doxorubicin (B1662922) is known to induce free radical generation, apoptosis, damage to mitochondria and cardiomyocytes, and promote inflammation mediated by NF-κB and the NLRP3 inflammasome pathway. nih.gov CBD has been shown to reduce these effects of doxorubicin in preclinical models. mdpi.comnih.gov Treatment with CBD has been reported to markedly improve doxorubicin-induced cardiac dysfunction, oxidative/nitrative stress, and cell death. researchgate.netnih.gov CBD also enhanced impaired cardiac mitochondrial function and biogenesis induced by doxorubicin. researchgate.netnih.gov Histopathological examination in a mouse model confirmed that CBD reduced doxorubicin-induced cardiac injury. researchgate.net
| Model Type | Key Findings |
| Rat and mouse models | Protection against doxorubicin-induced cardiomyopathy, reduction of free radical generation, apoptosis, mitochondrial and cardiomyocyte damage, and inflammation. mdpi.comnih.gov |
| Mouse models of doxorubicin cardiotoxicity | Marked improvement in cardiac dysfunction, oxidative/nitrative stress, and cell death. Enhanced impaired mitochondrial function and biogenesis. Reduction in cardiac injury observed via histopathology. researchgate.netnih.gov |
Gastrointestinal System Models
Preclinical studies have explored the effects of CBD on the gastrointestinal system, particularly in the context of inflammatory conditions and motility. Research suggests that CBD may have therapeutic potential for addressing functional gastrointestinal disorders and has shown promising in vitro and preclinical data supporting a role in intestinal motility. nih.govresearchgate.netnih.gov Preclinical evidence indicates that CBD may protect against gastrointestinal damage associated with inflammation. nih.govresearchgate.net Studies on intestinal cells have also shown that CBD can help restore the normal permeability of the intestinal wall that has been damaged by bacterial toxins. kalapa-clinic.com
| System/Model Type | Key Findings |
| Gastrointestinal system (General) | Potential therapeutic potential for functional gastrointestinal disorders, promising data supporting a role in intestinal motility. nih.govresearchgate.netnih.gov |
| Gastrointestinal damage models | May protect against inflammation-associated damage. nih.govresearchgate.net |
| Intestinal cell models | Can help restore normal permeability of the intestinal wall damaged by bacterial toxins. kalapa-clinic.com |
Inflammatory Bowel Disease Models (e.g., Ulcerative Colitis)
A significant area of preclinical investigation for CBD in the gastrointestinal system is in models of inflammatory bowel disease (IBD), such as ulcerative colitis. Preclinical models of IBD have suggested that CBD may have utility in the treatment of ulcerative colitis. oup.com Studies have shown beneficial effects of CBD in the inflamed gut, including a reduction in intestinal inflammation and inhibition of inflammatory hypermotility. oup.com CBD has been shown to prevent experimental colitis in mice. oup.com Preclinical data strongly support the endocannabinoid system as a therapeutic target in IBD, and CBD has shown protective effects in murine colitis models, observed by a reduction of colon injury, inducible nitric oxide synthase expression, reactive oxygen species production, myeloperoxidase activity, and tumor necrosis factor alpha levels. nih.govrealmofcaring.org In dextran (B179266) sodium sulphate (DSS)-induced colitis models, which mimic acute and chronic phases of ulcerative colitis, CBD treatment has been shown to reduce colitis symptoms, including inflammation, cytokine levels, and myeloperoxidase activity, while also normalizing glucagon-like peptide-1 (GLP-1) levels. mdpi.commurdoch.edu.au
| Model Type | Key Findings |
| Preclinical IBD models (e.g., murine colitis) | Suggested utility in treating ulcerative colitis, beneficial effects in inflamed gut, reduction in intestinal inflammation, inhibition of inflammatory hypermotility, prevention of experimental colitis. oup.com |
| Murine colitis models | Protective effects observed as reduced colon injury, iNOS expression, ROS production, MPO activity, and TNF-α levels. nih.govrealmofcaring.org |
| DSS-induced colitis models (acute and chronic) | Reduction in colitis symptoms (inflammation, cytokine levels, MPO activity), normalization of GLP-1 levels. mdpi.commurdoch.edu.au |
Musculoskeletal and Sports-Related Injury Models
Preclinical studies have explored the potential of CBD in the context of musculoskeletal and sports-related injuries, focusing on its anti-inflammatory and potential healing properties. Preclinical studies have observed robust anti-inflammatory and analgesic effects of CBD in animal models, which may be relevant to sports and exercise. nih.govresearchgate.netcebedia.co Preliminary preclinical evidence suggests that CBD may promote healing of traumatic skeletal injuries. nih.govresearchgate.net One study published in 2015 showed that CBD promoted the healing of femur fractures in rats, with the bones showing improved mechanical properties after eight weeks. kalapa-clinic.com It is hypothesized that this may involve the inhibition of proteins like RANK and RANK-L, which are involved in bone breakdown. kalapa-clinic.com On injured bone, CBD also appears to have an anti-inflammatory effect, resulting in the release of fewer pro-inflammatory cytokines. kalapa-clinic.com Despite the limited direct studies on CBD in sports injury management, some data suggest potential utility in conditions like osteoarthritis and overuse injuries. cebedia.co In an animal model of osteoarthritis, intra-articular injection of CBD reduced the acute phase of inflammation by decreasing leukocyte accumulation and synovial hyperemia. cebedia.co
| Model Type | Key Findings |
| Animal models (general musculoskeletal injury) | Robust anti-inflammatory and analgesic effects. nih.govresearchgate.netcebedia.co |
| Traumatic skeletal injury models | Suggested promotion of healing, improved mechanical properties in fractured femurs (rats), potential inhibition of bone breakdown mechanisms (RANK, RANK-L), anti-inflammatory effect on injured bone leading to reduced pro-inflammatory cytokines. nih.govresearchgate.netkalapa-clinic.com |
| Osteoarthritis models (animal) | Reduction in the acute phase of inflammation following intra-articular injection, decreased leukocyte accumulation, reduced synovial hyperemia. cebedia.co |
Muscle Recovery Models
Preclinical research in animal models has begun to investigate the potential of CBD to support muscle recovery following strenuous activity or injury. While direct studies specifically on exercise-induced muscle damage in healthy animals are limited, some research in models of muscle pathology and exhaustive exercise provides relevant data.
Studies using animal models of Duchenne muscular dystrophy (MDX mice) have explored CBD's effects on muscle structure and function. One study indicated that CBD intake could lead to structural and functional improvement of muscles in this model, suggesting a potential role in muscular recovery. preprints.org This research suggested that CBD might promote the differentiation of myoblast cells into myotubes by increasing intracellular Ca2+ levels. preprints.org Furthermore, it was observed to prevent locomotor activity loss associated with a reduction in proinflammatory markers in tissue and plasma, alongside the restoration of autophagy. preprints.org
In models of exhaustive exercise training in rats, investigations have focused on the impact of CBD on skeletal muscle injury and mitochondrial function. Exhaustive exercise training has been shown to induce mitochondrial dysfunction in skeletal muscle, potentially linked to excessive autophagy/mitophagy. nih.gov Preclinical studies in rats subjected to exhaustive exercise demonstrated that CBD intervention improved skeletal muscle mitochondrial structure and function. nih.gov This protective effect was potentially mediated by inhibiting mitophagy through the downregulation of proteins such as PINK1, PARKIN, and BNIP3. nih.gov
Data from these preclinical models suggest potential mechanisms by which CBD might influence muscle recovery, including promoting muscle cell differentiation, reducing inflammation, and improving mitochondrial function.
Table 1: Preclinical Findings in Muscle Recovery Models
| Model Type | Animal Species | Key Findings | Proposed Mechanism(s) | Source |
| Muscular Dystrophy (MDX mice) | Mice | Structural and functional muscle improvement; prevented locomotor activity loss; reduced proinflammatory markers; restored autophagy. preprints.org | Increased intracellular Ca2+; promotion of myoblast differentiation. preprints.org | preprints.org |
| Exhaustive Exercise Training | Rats | Improved skeletal muscle mitochondrial structure and function; reduced levels of CK and LDH; increased SOD and GSH-Px content. nih.govfrontiersin.org | Inhibition of mitophagy (via PINK1/PARKIN and BNIP3 pathways); reduction of oxidative stress and inflammatory response. nih.govfrontiersin.org | nih.govfrontiersin.org |
Note: The data presented in this table are derived from preclinical studies and may not directly translate to human outcomes. Interactive features, such as sorting or filtering, would enhance the usability of such a table in a digital format.
Exercise-Induced Inflammation Models
Preclinical studies have extensively investigated the anti-inflammatory properties of CBD, which are highly relevant to understanding its potential effects on exercise-induced inflammation. Inflammation is a natural response to exercise-induced muscle damage, although excessive inflammation can potentially delay recovery. nih.govfrontiersin.org
In various preclinical models of acute inflammation, CBD has been reported to modulate inflammatory processes. nih.gov This includes attenuating the accumulation of immune cells such as neutrophils, lymphocytes, and macrophages. nih.gov Furthermore, CBD has been shown to stimulate the production of anti-inflammatory cytokines, such as interleukin (IL)-4 and IL-10, while inhibiting the production of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and tumor necrosis factor (TNF)-α. nih.govfrontiersin.org CBD's interaction with inflammation-controlling receptors like CB1, CB2, and adenosine A2A receptors, as well as its influence on cytokine levels and immune cell activity, are thought to contribute to its anti-inflammatory effects. frontiersin.org
Specific to exercise-induced inflammation, preclinical evidence suggests that CBD may be effective at reducing inflammation post-fatiguing exercise in animal models. researchgate.netnih.gov Studies in rats have shown that CBD intervention can reduce the level of oxidative stress and inflammatory response following exhaustive exercise, leading to decreased expressions of inflammatory markers like NF-kB, IL-6, and TNF-α in skeletal muscle. frontiersin.org Conversely, the expression of the anti-inflammatory cytokine IL-10 was increased in CBD-treated groups. frontiersin.org
While the exact mechanisms are still being elucidated, preclinical data strongly support CBD's ability to modulate inflammatory pathways, which could have implications for managing exercise-induced inflammation.
Table 2: Preclinical Findings in Exercise-Induced Inflammation Models
| Model Type | Animal Species | Key Inflammatory Markers Measured | Key Findings (vs. Control/Placebo) | Proposed Mechanism(s) | Source |
| Acute Inflammation (various models) | Animal Models | Immune cell accumulation (neutrophils, lymphocytes, macrophages), IL-1β, IL-6, IL-8, TNF-α, IL-4, IL-10, reactive oxygen species. nih.govfrontiersin.org | Attenuated immune cell accumulation; inhibited pro-inflammatory cytokines; stimulated anti-inflammatory cytokines; inhibited reactive oxygen species. nih.govfrontiersin.org | Modulation of inflammatory pathways; interaction with CB1, CB2, and A2A receptors; influence on cytokine levels and immune cell activity. nih.govfrontiersin.org | nih.govfrontiersin.orgconsensus.app |
| Exhaustive Exercise Training | Rats | NF-kB, IL-6, TNF-α, IL-10, oxidative stress markers (MDA, SOD, GSH-Px). frontiersin.org | Reduced NF-kB, IL-6, TNF-α expression in skeletal muscle; increased IL-10 expression; reduced oxidative stress. frontiersin.org | Reduction of oxidative stress and inflammatory response. frontiersin.org | frontiersin.org |
| Post-Fatiguing Exercise | Animal Models | Inflammation markers (general). researchgate.netnih.gov | Indication of reduced inflammation. researchgate.netnih.gov | Interaction with CB1 and CB2 receptors; potential inhibition of immune cell migration. nih.gov | researchgate.netnih.gov |
Note: The data presented in this table are derived from preclinical studies and may not directly translate to human outcomes. Interactive features, such as sorting or filtering, would enhance the usability of such a table in a digital format.
Clinical Research and Efficacy of Cannabidiol
Neurological Disorder Studies
The potential therapeutic applications of cannabinoids, including CBD, extend across a range of neurological conditions. nih.govfrontiersin.org Research has particularly focused on epilepsy and, to a lesser extent, neurodegenerative diseases. nih.govfrontiersin.orgnih.gov
Efficacy in Refractory Childhood Epilepsy Syndromes
Refractory epilepsy, which is resistant to conventional treatments, poses a significant challenge in pediatric populations. researchgate.net The efficacy of purified CBD as an adjunctive treatment has been evaluated in several severe forms of childhood-onset epilepsy through rigorous RCTs. scielo.brfrontiersin.orgmdpi.com
Dravet Syndrome
Dravet syndrome is a complex childhood epilepsy disorder characterized by drug-resistant seizures. researchgate.netneurology.org RCTs have investigated the efficacy of CBD in reducing convulsive seizure frequency in patients with this syndrome. neurology.orgresearchgate.netneurology.orgnih.gov
Data from clinical trials in Dravet Syndrome:
| Study (Example) | Patient Population | Primary Endpoint | Key Finding (Median % Seizure Reduction) |
| Devinsky et al., 2017 researchgate.netneurology.org | 120 children and young adults with Dravet syndrome | Change in convulsive-seizure frequency over 14 weeks | 39% (CBD group) vs. 13% (Placebo) neurology.org |
| Miller et al., 2020 nih.gov | 198 patients with treatment-resistant Dravet syndrome | Change from baseline in convulsive seizure frequency | 48.7% (CBD 10mg/kg/d) vs 26.9% (Placebo) nih.gov |
These studies have shown a greater reduction in convulsive seizure frequency with CBD compared to placebo. researchgate.netneurology.org For instance, one trial reported a median reduction of 39% with CBD versus 13% with placebo in convulsive seizure frequency. neurology.org Another trial indicated a 48.7% reduction for a CBD group compared to 26.9% for the placebo group. nih.gov
Lennox-Gastaut Syndrome
Lennox-Gastaut syndrome (LGS) is another severe epileptic encephalopathy often resistant to treatment, characterized by multiple seizure types, including drop seizures. pediatricsnationwide.orgscielo.br RCTs have assessed the efficacy of CBD in reducing drop seizure frequency in patients with LGS. neurology.orgpediatricsnationwide.orgscielo.brscielo.brscielo.org.co
Data from clinical trials in Lennox-Gastaut Syndrome:
| Study (Example) | Patient Population | Primary Endpoint | Key Finding (Median % Drop Seizure Reduction) |
| Thiele et al. (cited in scielo.brscielo.brscielo.org.co) | 225 patients with Lennox-Gastaut syndrome | Effectiveness for atonic seizures | 41.9% (CBD 20mg/kg/d) vs 17.2% (Placebo) scielo.brscielo.org.co |
| GWPCARE3 (cited in nih.gov) | Patients with Lennox-Gastaut syndrome | Median percent reduction in drop-seizure frequency | 41.9% (CBD 20mg/kg/d) vs 17.2% (Placebo) nih.gov |
| GWPCARE4 (cited in nih.gov) | Patients with Lennox-Gastaut syndrome | Median percent reduction in drop-seizure frequency | 43.9% (CBD 20mg/kg/d) vs 21.8% (Placebo) nih.gov |
Studies have demonstrated that CBD significantly reduced drop seizures in individuals with LGS. epidiolex.com For example, trials showed median percentage reductions in drop-seizure frequency ranging from approximately 41.9% to 43.9% in CBD groups compared to 17.2% to 21.8% in placebo groups. scielo.brscielo.org.conih.gov
Tuberous Sclerosis Complex
Tuberous Sclerosis Complex (TSC) is a genetic disorder associated with epilepsy and other neurological manifestations. dravetsyndromenews.comnih.gov Clinical trials have explored the efficacy of CBD in managing seizures associated with TSC. scielo.brscielo.brscielo.brdravetsyndromenews.comnih.govnih.gov
Data from clinical trials in Tuberous Sclerosis Complex:
| Study (Example) | Patient Population | Primary Endpoint | Key Finding (% Reduction in TSC-associated Seizures) |
| Thiele et al. (cited in scielo.brscielo.br) | 224 patients with TSC | Percentage reduction in total seizures over 16 weeks | 29.1% (CBD 25mg/kg/d vs. Placebo) scielo.br |
| GWPCARE6 (cited in dravetsyndromenews.comnih.govneurology.org) | Patients with TSC | Percentage reduction in TSC-associated seizures | Median reductions of 54%–68% across 48 weeks (OLE) nih.gov |
| EpiCom (Phase 3/4) neurologylive.com | Patients with TSC (ages 1-65) | Severity of psychiatric and behavioral problems | Change of –4.6 in MPB numerical rating scale (13 weeks) neurologylive.com |
Studies have indicated that CBD treatment can reduce the frequency of seizures in patients with TSC. scielo.brepidiolex.comdravetsyndromenews.comnih.gov One study reported a mean reduction of 48.8% in seizure frequency after three months of treatment. scielo.br Long-term open-label extension studies have shown sustained reductions in seizure frequency, with median percentage reductions ranging from 54% to 68% across 48 weeks in one trial. nih.gov Beyond seizure control, preliminary findings from a Phase 3/4 study in TSC also suggested positive impacts on the severity of psychiatric and behavioral problems. neurologylive.com
Neurodegenerative Diseases Clinical Explorations
The potential of CBD in neurodegenerative diseases is an area of ongoing research, driven by its observed anti-inflammatory and antioxidant properties in experimental models. mdpi.comnih.govresearchgate.netaimspress.com While preclinical studies have shown promise, clinical exploration in neurodegenerative conditions is less extensive and often in earlier stages compared to epilepsy research. nih.govnih.govaimspress.com
Clinical trials and explorations have begun to investigate CBD's effects in conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and multiple sclerosis. mdpi.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netaimspress.com For example, some studies have explored CBD in patients with Parkinson's disease, with one exploratory trial noting a decrease in psychotic symptoms without worsening motor function. nih.gov CBD combined with THC is also under clinical evaluation in patients with Huntington's disease. nih.govresearchgate.net
However, the clinical trials with highly purified CBD or CBD-enriched cannabis in other neurological disorders are few and inconclusive, often limited by small patient populations. nih.gov More research with larger populations is needed to comprehensively assess the efficacy of CBD in these complex conditions. nih.gov
Alzheimer's Disease
The potential of CBD in the treatment and prevention of Alzheimer's Disease (AD) is being explored due to its various properties, including anti-inflammatory and antioxidative effects. umk.plrevistaft.com.br AD is characterized by progressive cognitive decline, memory impairment, and behavioral changes, with limited traditional treatment options. revistaft.com.brresearchgate.net
Preclinical studies, including those conducted on cell and animal models of AD, have indicated that CBD may exert beneficial effects through several mechanisms. These include the potential to inhibit the formation of beta-amyloid plaques, a hallmark of AD pathology, and to reduce the formation and aggregation of tau fibrils. umk.plresearchgate.net CBD has also been shown in preclinical models to protect against microglial and amyloid-beta-induced neurotoxicity and to prevent deficits in long-term potentiation in the hippocampus, a brain region crucial for memory. umk.pl Furthermore, in vivo studies, primarily in mouse models, have suggested that CBD can improve memory and spatial learning, reverse deficits in social and object recognition, and reduce anxiety-like behaviors. umk.pl
In vitro studies have demonstrated CBD's anti-inflammatory and antioxidative properties by showing its ability to suppress pro-inflammatory genes and reduce the production of molecules like nitric oxide. umk.pl
Despite promising findings from preclinical and in vitro studies, clinical evidence regarding CBD's efficacy in AD is currently conflicting, and as of recent reviews, no large-scale randomized placebo-controlled trials have been published to definitively validate its clinical relevance in managing AD symptoms. revistaft.com.brresearchgate.netnih.gov More rigorous clinical studies are needed to confirm the potential benefits observed in preclinical research and to ascertain CBD's role in AD treatment compared to conventional therapies. researchgate.netnih.gov
Huntington's Disease
Research into the use of cannabinoids, including CBD, for Huntington's Disease (HD) has been ongoing since the mid-1980s. cbdratings.co.ukdrjimcollins.com HD is a hereditary neurodegenerative disorder characterized by progressive deterioration of motor, cognitive, and psychiatric functions. cbdratings.co.uk Given the limited effective treatments for HD, alternative therapies like cannabinoids are being investigated for their potential to manage symptoms and potentially slow disease progression. cbdratings.co.ukdrjimcollins.comresearchgate.net
Early studies in the 1980s suggested that CBD might have a role in reducing movement problems in HD patients. drjimcollins.com Preclinical research has explored the neuroprotective potential of cannabinoids in animal models of neurodegeneration, including HD. researchgate.netfundacion-canna.es Some studies suggest that CBD could potentially delay the onset of the disease or prevent the death of specific neurons in the brain (striatal neurons) that are primarily affected in HD. drjimcollins.com This potential is linked to CBD's properties as an antioxidant, anti-inflammatory agent, and neuroprotectant. drjimcollins.com
However, clinical trials evaluating CBD specifically for HD symptoms have yielded mixed results. A six-week double-blind, crossover, placebo-controlled trial involving 15 HD patients administered oral CBD (10 mg/kg/day) found that while CBD was safe, it did not significantly affect the severity of chorea (involuntary movements) or other symptoms of the disease compared to placebo. cbdratings.co.ukfundacion-canna.esnih.gov As of July 2023, a limited number of studies (35) had specifically examined the role of cannabinoids in HD symptom management. cbdratings.co.uk
Despite the lack of significant symptomatic improvement in some trials, the safety profile of CBD in HD patients has been noted, suggesting it remains an option for further research. cbdratings.co.ukdrjimcollins.com The discrepancy between preclinical findings and clinical trial results may be attributed to factors such as biological differences between animal models and human pathology or the design of clinical trials primarily focused on assessing safety rather than efficacy. fundacion-canna.es
Multiple Sclerosis Symptom Management
Cannabinoid-based therapies, including those containing CBD, have been investigated for their potential to manage various symptoms associated with Multiple Sclerosis (MS), a chronic autoimmune disease affecting the central nervous system. nih.govmdpi.com Common MS symptoms include spasticity, pain, tremors, and bladder dysfunction. nih.gov
Numerous studies have evaluated the effects of cannabinoids on MS-related symptoms, with a majority utilizing combinations of THC and CBD. tga.gov.au Nabiximols (Sativex®), an oromucosal spray containing a roughly 1:1 ratio of THC and CBD, has been commonly tested in clinical trials for MS symptom management. nih.govmdpi.comtga.gov.aumscanada.ca
Clinical studies and reviews suggest that cannabinoid-based therapies, particularly non-inhaled forms like oromucosal sprays and oral cannabinoids, may provide a modest benefit in controlling pain and spasticity in MS patients. nih.govtga.gov.aunationalmssociety.org Some studies have shown that Nabiximols can improve spasticity, pain, and quality of life. nih.govtga.gov.au Oral cannabinoids have also demonstrated significant effectiveness for treating MS pain and spasticity in some studies, although results for other symptoms have been less consistent. nih.gov
Data from a meta-analysis of 11 studies involving over 2,000 individuals with MS assessed the effects of cannabis on spasticity, with some studies showing positive effects on patient-reported outcomes. mscanada.ca Another clinical trial (MUSEC) found that individuals taking oral cannabis extract had nearly twice as much relief from muscle stiffness compared to a placebo group, with improvements also reported in muscle spasms and sleep. mscanada.ca
While there is some evidence suggesting benefits for spasticity and pain, the evidence for the efficacy of cannabinoids on other MS-related symptoms such as bladder dysfunction, ataxia, and tremor is less consistent or currently not recommended. nih.govnationalmssociety.org It is important to note that currently available studies demonstrate no evidence of an effect of cannabinoids on MS disease activity or disability progression. tga.gov.au
Psychiatric Disorder Studies
CBD has emerged as a potential therapeutic agent for various psychiatric disorders, with research exploring its anxiolytic and antipsychotic properties. nih.govnih.govmaastrichtuniversity.nlopenaccessjournals.com
Anxiolytic Effects in Clinical Populations
CBD has shown promise as an anxiolytic (anxiety-reducing) compound in both preclinical and human studies. openaccessjournals.commdpi.comracgp.org.auconsensus.appscielo.br Its potential anxiolytic effects are thought to be mediated, in part, by its interaction with serotonin (B10506) receptors, particularly the 5-HT1A receptor. openaccessjournals.commdpi.comconsensus.app
Clinical trials and laboratory studies involving healthy volunteers exposed to anxiety-provoking situations, such as simulated public speaking, have provided evidence for CBD's anxiolytic potential. mdpi.comracgp.org.auscielo.br In patients with social anxiety disorder (SAD), CBD has been shown to reduce anxiety evoked by a public speaking paradigm. racgp.org.auscielo.br One study involving 24 patients with SAD found that CBD significantly reduced subjective anxiety and altered brain activity in regions associated with anxiety, such as the amygdala. scielo.br
A systematic review of randomized controlled trials investigating CBD for anxiety disorders noted that while results were sometimes contradictory due to variations in study design and dosages, the data suggested that CBD may reduce anxiety with minimal adverse effects compared to placebo. mdpi.com Another systematic review and meta-analysis found that CBD was more effective than placebo in reducing anxiety symptoms in individuals with social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder. openaccessjournals.com
Some studies have explored the effects of different CBD dosages on anxiety. For instance, a single dose of 300 mg of CBD was found effective in alleviating anxiety induced by public speaking in some studies. mdpi.com However, other studies using higher single doses (e.g., 600 mg) did not show a reduction in anxiety and in some cases, anxiety symptoms increased. mdpi.com Repetitive administration of CBD has also been investigated, with one study finding that daily administration over two weeks showed beneficial effects on anxiety. mdpi.com An open-label trial in young people with anxiety disorders who had not responded to standard treatment showed significant improvement in anxiety severity after 12 weeks of adjunctive CBD treatment with escalating doses. racgp.org.au
While current evidence suggests CBD has anxiolytic properties, particularly in doses between 300 mg and 800 mg per day, more research with improved methodologies, including a broader range of doses and continuous administration across specific anxiety disorders, is needed. mdpi.comracgp.org.au
Antipsychotic Potential in Psychotic Disorders
CBD has emerged as a potential novel class of antipsychotic with a unique mechanism of action, distinct from typical and atypical antipsychotics. nih.govmaastrichtuniversity.nl Research into its antipsychotic potential stems from preclinical work, experimental studies in healthy volunteers, and clinical trials in patients with psychosis. nih.gov
Preclinical studies using animal models of psychotic disorders have provided evidence for CBD's antipsychotic-like effects. nih.govmaastrichtuniversity.nl For example, CBD has been shown to reduce hyperlocomotion induced by dopamine (B1211576) agonists and NMDA receptor antagonists, models thought to represent positive psychotic symptoms. nih.gov Unlike some antipsychotics, CBD did not induce catalepsy in these models, suggesting a potentially favorable motor side effect profile. nih.gov Pre-pulse inhibition (PPI) deficits, considered a biomarker across the psychosis spectrum, have also been addressed in preclinical studies, with peripubertal CBD preventing the development of PPI deficits in a rat model. nih.gov
Human experimental studies in healthy volunteers comparing the effects of THC and CBD have shown that CBD can attenuate or block the symptomatic effects of THC, which is known to have psychotomimetic effects. nih.gov Neuroimaging studies in healthy volunteers have indicated that CBD has opposing effects to THC on regional brain activation and functional connectivity in areas implicated in the pathophysiology of psychotic disorders, such as the striatum, hippocampus, and prefrontal cortex. nih.govmaastrichtuniversity.nl
Clinical studies investigating CBD in patients with psychotic disorders, including schizophrenia and Parkinson's Disease psychosis, have shown promising results. cambridge.orgnih.govmaastrichtuniversity.nl Initial clinical trials suggest that CBD is generally safe and well-tolerated and may have antipsychotic effects in patients with psychosis. nih.gov Some evidence indicates that CBD may be particularly effective in the early stages of the disorder, such as in patients at clinical high risk and those with first-episode psychosis. nih.govnih.gov
In patients with schizophrenia, CBD, either as monotherapy or as an adjunct to regular antipsychotic medication, has shown potential to improve symptoms. nih.govmaastrichtuniversity.nl In the largest randomized placebo-controlled trial to date, six-week treatment with CBD (1000 mg/day) added to antipsychotic medication in patients with schizophrenia showed improvement in symptoms. nih.gov Changes in anandamide (B1667382) levels in the blood have been suggested as a potential biomarker for the efficacy of CBD treatment in schizophrenia, with increased anandamide levels associated with improvement in psychotic symptoms. nih.gov
While the available clinical data is encouraging and supports further investigation, large-scale randomized clinical trials are needed to definitively establish CBD's therapeutic value and safety profile for psychotic disorders, particularly in long-term treatment. cambridge.orgmaastrichtuniversity.nl
Schizophrenia
Another controlled clinical trial compared CBD against amisulpride, an established antipsychotic, in patients with acute paranoid schizophrenia. veeva.com This study indicated significant clinical improvement in all symptoms of schizophrenia with both treatments compared to baseline, but CBD was associated with a superior side-effect profile. veeva.com While some studies suggest potential efficacy in reducing positive symptoms, particularly at higher doses (800-1000 mg), findings regarding effects on negative symptoms have been less consistent. nih.gov Some research, particularly in chronic schizophrenia patients with long illness duration, has not found significant differences between CBD and placebo in reducing positive, negative, or general symptoms when used as an adjunct to stable antipsychotic medication. uu.nl The effects of CBD may be more promising in the early stages of psychotic disorders. uu.nl
Clinical High Risk for Psychosis
Studies are also exploring the potential of CBD in individuals identified as being at clinical high risk (CHR) for psychosis. ox.ac.ukinternationalcbc.comnih.gov Given that only a minority of CHR individuals develop a psychotic disorder, interventions need to be well-tolerated. nih.gov CBD's potential anxiolytic and antipsychotic properties, coupled with a favorable safety profile, make it a candidate for investigation in this population. nih.gov
A placebo-controlled clinical trial in the United Kingdom explored the effects of daily CBD use in patients at clinically high risk of suffering from psychosis. internationalcbc.comnih.gov Thirty-one patients completed the study, receiving either 600 mg of CBD or a placebo daily for three weeks. internationalcbc.com Participants did not receive any prescription medications during the trial. internationalcbc.com Assessments were conducted at baseline, seven days, and 21 days. internationalcbc.com Compared to the placebo group, those who received CBD had lower total scores on the Comprehensive Assessment of At‐Risk Mental States (CAARMS) following treatment. internationalcbc.comnih.gov CBD treatment was associated with a reduction in the severity of CHR symptoms and the distress associated with psychotic experiences. internationalcbc.comnih.gov However, the study did not find an effect of CBD on state anxiety levels. nih.gov These findings suggest that short-term treatment with CBD can ameliorate symptoms in the CHR population and highlight the need for larger-scale efficacy studies. internationalcbc.comnih.gov
Research using brain imaging and neurochemical measures in CHR individuals suggests that CBD may partially normalize abnormal brain function and neurochemistry in regions linked to psychosis risk, potentially underlying its antipsychotic effects. consensus.app For instance, CBD has been shown to attenuate increased activation in the left insula/parietal operculum during motivational salience processing in CHR participants. consensus.app
Antidepressant Effects in Mood Disorders
Preclinical studies have suggested antidepressant-like effects of CBD in various animal models of depression. frontiersin.orgmdpi.comnih.gov These effects have been observed in models of chronic stress and anhedonia, and in some cases, the effects were comparable to established antidepressant medications like imipramine (B1671792) and fluoxetine. nih.gov Proposed mechanisms include effects on 5-HT1A receptors and neuroplasticity, such as increasing BDNF levels in brain regions like the amygdala, medial prefrontal cortex, and hippocampus. mdpi.comnih.gov
However, evidence from human clinical studies specifically investigating CBD's efficacy for primary mood disorders is still considered scarce and conflicting. frontiersin.orgnih.govresearchgate.net While some studies evaluating CBD for other conditions have assessed mood symptoms as secondary outcomes, the results have been inconsistent, showing both improvements and no significant differences in depressive symptoms. nih.gov Methodological differences across studies are likely contributors to these conflicting findings. nih.gov
Some reports indicate that CBD users perceive mood-improving effects. frontiersin.orgmdpi.com For example, an online survey reported that common reasons for CBD use included improved mood and anxiety relief, with a majority of users finding CBD products effective for their reasons for use. frontiersin.org Studies in cannabis users have also reported that oral CBD decreased depressive symptoms. mdpi.com
Despite promising preclinical results and anecdotal reports, systematic reviews highlight a lack of sufficient clinical evidence to recommend CBD as a treatment specifically for mood disorders. researchgate.net There is a recognized need for well-designed clinical trials with mood symptoms as the primary outcome to further evaluate the potential of CBD in this area. researchgate.net Clinical trials assessing the impact of CBD for anxiety and depression in specific populations, such as patients with bipolar disorder, are ongoing. centerwatch.com
Investigations in Substance Use Disorders
Cannabidiol is being investigated for its potential therapeutic utility in the treatment of substance use disorders (SUDs). drugsandalcohol.ienih.govfrontiersin.orgfrontiersin.org Preclinical literature suggests that CBD might be an interesting candidate to test in human SUD studies due to its anxiolytic and antidepressant properties, which are known triggers for relapse. nih.govfrontiersin.org
Tobacco Use Disorder
Preliminary evidence suggests that CBD may be a promising therapeutic for smoking cessation and tobacco use disorder. withpower.comucsd.edu A pilot study involving 24 smokers found that those using CBD inhalers reduced their cigarette consumption by approximately 40% over one week, while a placebo group showed no change. withpower.com Another study with 30 dependent cigarette smokers demonstrated that a single 800 mg dose of CBD significantly reduced attentional bias and pleasantness ratings towards cigarette-related cues after overnight abstinence, compared to placebo. withpower.com CBD did not affect craving or withdrawal symptoms in this specific study, suggesting it might help reduce the appeal of smoking cues. withpower.com
Oral administration of 320 mg of CBD in a study involving 20 daily nicotine-containing e-cigarette users significantly reduced self-reported nicotine (B1678760) withdrawal symptoms and anxiety after a 4-hour abstinence period. withpower.com Research is ongoing to evaluate the efficacy of CBD in reducing cigarette smoking in larger, longer-term studies. ucsd.edu
Cannabis Use Disorder
The evidence regarding the efficacy of CBD for cannabis use disorder (CUD) is mixed, although some findings are promising. nih.gov A review of randomized clinical trials (RCTs) for SUDs identified only three RCTs specifically for CUD that met their inclusion criteria, all of which assessed the efficacy of nabiximols spray (a 1:1 THC/CBD ratio). nih.govfrontiersin.org These studies assessed outcomes such as withdrawal symptoms and drug use reduction. nih.govfrontiersin.org
A pilot study exploring the use of inhaled CBD via a vaping device in patients with CUD reported that 30% of participants managed to reduce their daily cannabis consumption by at least 50% over 12 weeks. frontiersin.org The mean number of joints per day decreased from 6.7 at baseline to 3 at 12 weeks in this group. frontiersin.org This study suggests that inhalation might allow users to self-titrate CBD based on withdrawal signs and cravings. frontiersin.org
Opioid Use Disorder
CBD is being explored as a potential adjunctive therapy for opioid use disorder (OUD). nih.govdrugsandalcohol.ienih.gov Clinical and preclinical studies suggest that CBD holds promise for managing OUD, particularly in addressing craving and anxiety during abstinence. nih.govdrugsandalcohol.ie
A double-blind, randomized, placebo-controlled clinical trial evaluated the effects of CBD in individuals with OUD who were not receiving medication for OUD treatment. nih.gov Participants received either 400 mg or 800 mg of CBD daily for 3 consecutive days. nih.gov The results indicated that CBD administration significantly reduced cue-induced craving, natural opioid craving, and anxiety in the participants. nih.govrecoveryanswers.org
A systematic review of clinical and preclinical studies on CBD for OUD identified four clinical studies involving a total of 74 participants. nih.govdrugsandalcohol.ie These human studies consistently demonstrated a reduction in craving and alleviation of abstinence-induced anxiety. nih.govdrugsandalcohol.ie Preclinical studies reviewed also showed that CBD could reduce withdrawal symptoms and diminish opioid-rewarding effects in some models, although preclinical results were mixed. nih.govdrugsandalcohol.ie
Ongoing clinical trials are further evaluating the potential of CBD for OUD, including studies focusing on specific formulations and delivery technologies. businesswire.com While current evidence suggests CBD's potential as a beneficial treatment option for addressing cravings and anxiety symptoms in individuals with OUD, the limited number of clinical studies, small sample sizes, and short follow-up periods highlight the need for continued, larger-scale research. drugsandalcohol.ienih.gov
Sleep Quality Improvement Studies
Clinical research investigating the use of this compound (CBD) for insomnia and other sleep disorders is currently limited, with some small clinical studies offering preliminary support for the hypothesis that CBD may enhance sleep. tandfonline.com A review of 34 studies indicated that symptoms improved for at least some participants who used either CBD alone or in combination with tetrahydrocannabinol (THC). medicalnewstoday.comnih.gov However, not all research supports these findings. medicalnewstoday.com
Some studies have explored the effects of CBD on sleep architecture and the sleep-wake cycle. Research suggests that CBD can influence REM sleep and sleep latency, with medium to high doses potentially increasing REM sleep latency and medium-low doses potentially decreasing it. consensus.app
A study involving 15 individuals with insomnia reported that participants who received 160 mg of CBD subjectively reported sleeping longer compared to those who received a placebo. tandfonline.commedrxiv.orgaasm.org Another study focusing on 33 individuals with Parkinson's Disease found that 300 mg of CBD daily led to a transient improvement in sleep quality relative to placebo. tandfonline.commedrxiv.orgaasm.org Small experimental studies have also indicated that fixed doses of 300, 400, and 600 mg of CBD can induce self-reported sedative effects in healthy adults compared to placebo. tandfonline.com
A recent randomized, double-blind, placebo-controlled, crossover study investigated the effect of a CBD-terpene formulation on sleep physiology in individuals with insomnia. This study reported that the CBD-terpene regimen significantly increased the mean nightly percentage of time participants spent in Slow-Wave Sleep (SWS) + Rapid Eye Movement (REM) sleep and SWS sleep compared to the placebo. medrxiv.orgaasm.org More pronounced increases were observed in participants with low baseline SWS + REM sleep. medrxiv.orgaasm.org For some participants, the increase in SWS + REM sleep averaged up to 48 minutes per night over a four-week treatment period. medrxiv.orgaasm.org However, this treatment did not significantly affect total sleep time. medrxiv.orgaasm.org
Another study involving 1,793 adults experiencing symptoms of sleep disturbance found that four weeks of 15 mg CBD supplementation per day led to clinically important improvements in sleep quality, performing at a level similar to 5 mg of melatonin. tandfonline.comnutraingredients-usa.com This study also indicated that adding low doses of cannabinol (B1662348) (CBN) or cannabichromene (B1668259) (CBC) to 15 mg of CBD did not appear to enhance CBD's effectiveness for sleep disturbance. tandfonline.comnutraingredients-usa.com
Despite some promising initial evidence, a systematic review concluded that there is insufficient evidence to support the routine clinical use of cannabinoid therapies for sleep disorders due to a lack of robust research and potential biases in existing studies. consensus.app More research is needed to determine the long-term effects of CBD on sleep. medicalnewstoday.com
Data from select sleep quality improvement studies:
| Study Population | CBD Dose (mg) | Duration | Key Finding | Citation |
| Individuals with Insomnia | 160 | Not specified | Subjective increase in sleeping time vs. placebo | tandfonline.commedrxiv.orgaasm.org |
| Individuals with Parkinson's | 300/day | Not specified | Transient improvement in sleep quality vs. placebo | tandfonline.commedrxiv.orgaasm.org |
| Healthy Adults | 300, 400, 600 | Experimental | Induced self-reported sedative effects vs. placebo | tandfonline.com |
| Adults with Insomnia | CBD-Terpene | Not specified | Increased SWS + REM sleep and SWS sleep percentage vs. placebo | medrxiv.orgaasm.org |
| Adults with Sleep Disturbance | 15/day | 4 weeks | Clinically important improvement in sleep quality, similar to melatonin | tandfonline.comnutraingredients-usa.com |
Pain Management Clinical Trials
This compound has demonstrated analgesic and anti-inflammatory properties in preclinical research. tandfonline.commdpi.com Clinical trials assessing CBD for pain management have yielded varied results, ranging from outcomes comparable to placebo to significant effectiveness. frontiersin.org A systematic review indicated that CBD could be an effective and safe treatment for reducing pain due to these properties. mdpi.com These effects may be mediated primarily by the activation of TRPV-1, 5HT-1A, and the allosteric modulation of CB1 receptors. mdpi.com
At least five published clinical studies have reported improvement in pain with orally administered CBD-based treatments, covering various conditions and types of pain. dsm-firmenich.com Data for topically applied CBD-based solutions appears more consistent, with six out of seven published studies showing improved pain with CBD treatment. dsm-firmenich.com
However, some reviews highlight that current clinical trial evidence for CBD efficacy in chronic pain is incomplete, and many studies examining CBD treatment for pain report no statistically significant effect. dsm-firmenich.comracgp.org.au Disparities between studies in terms of pain types, dosage, and duration make comparisons and meta-analysis challenging. dsm-firmenich.com One recent study concluded that there is a lack of quality evidence that CBD products reduce chronic pain. bath.ac.uk
Chronic Pain Syndromes
There is growing evidence suggesting that cannabis and cannabinoids may be effective in treating chronic pain in adults. cuanschutz.edu A systematic review of 15 studies found that the majority indicated pain reduction ranging from 42% to 66% with CBD alone and in combination with THC. nih.gov In a mixed cohort of patients with intractable pain due to conditions including multiple sclerosis, spinal cord injury, brachial plexus injury, and limb amputation, CBD treatment significantly reduced pain on a visual analog scale in one study. frontiersin.org In studies of generalized chronic pain, while CBD treatment did not always significantly reduce measures of pain, there was consistent improvement in patient-reported quality of life and sleep quality. frontiersin.org A New Zealand study on the safety of CBD in 400 non-cancer chronic pain patients indicated its safety for prolonged use, accompanied by self-reported improvements in pain and quality of life. frontiersin.org
Conversely, a recent study examining research published up to late 2023 found that out of 16 randomized controlled trials exploring the link between pain and pharmaceutical-grade CBD, 15 showed no positive results, with CBD being no better than placebo at relieving pain. bath.ac.uk
Neuropathic Pain Conditions
Evidence suggests that CBD alone or combined with THC can suppress chronic neuropathic pain, and CBD may have a protective effect after nerve injury. ccjm.org A 2017 review found that CBD was helpful for chronic neuropathy pain in humans, based on 11 randomized controlled trials. medicalnewstoday.com A study of 20 patients with chronic neuropathic pain reported superiority of 120 mg/day CBD over placebo. racgp.org.au In two five-week randomized controlled trials, a combination of THC:CBD was more effective than placebo as add-on therapy for managing neuropathic pain associated with multiple sclerosis and in patients with neuropathic pain from mixed etiologies. cda-amc.ca This combination was found to be effective in reducing pain and sleep disturbance in patients with MS and neuropathic pain. cda-amc.ca
However, a 2018 Cochrane review concluded that the potential benefits of cannabis-based medicine might be outweighed by potential harms, based on research into the effects of cannabis-derived medicines, including CBD, for chronic neuropathic pain. medicalnewstoday.com In a longer study (12 weeks) in patients with diabetic neuropathy, there was no difference between THC:CBD and placebo in managing neuropathic pain, suggesting that it may not be effective in this specific condition or that the analgesic effects diminish over time in this population. cda-amc.ca A systematic review on cannabinoids for neuropathic pain administered by routes other than oral or inhalation highlighted a lack of clinical research and the need for further investigation with well-designed clinical trials. mdpi.com
Inflammatory Pain Conditions (e.g., Arthritis, Osteoarthritis)
Preclinical studies have demonstrated CBD's anti-inflammatory and analgesic properties, with many reporting reduced joint pain and improved movement, as well as decreased inflammatory markers. dsm-firmenich.com CBD may help reduce pain and inflammation in conditions like inflammatory arthritis and osteoarthritis, potentially helping to reduce disease progression. arthritis.org.au The mechanism may involve effects on CB1 receptors, which are involved in pain perception, and CB2 receptors, which are associated with the immune system and can inhibit the inflammatory response. arthritis.org.au
Four published studies have examined topical CBD-based solutions for treating arthritis, with three reporting improvements in measures of pain. dsm-firmenich.com A 2016 study using an animal model of arthritis found that a topical gel containing CBD applied to rats with arthritis for 4 days resulted in a significant drop in inflammation and signs of pain without additional side effects. medicalnewstoday.com
However, human clinical trials have not consistently demonstrated significant pain relief compared to placebo for joint pain. consensus.app A randomized, double-blind, placebo-controlled trial found no significant differences in pain relief between CBD and placebo in patients with hand osteoarthritis or psoriatic arthritis. consensus.appthe-rheumatologist.org This study used lower doses of CBD (20-30 mg daily) and suggested that this dose might be insufficient to produce the plasma concentrations needed to activate relevant receptors involved in inflammation and nociception. the-rheumatologist.org Another study suggested that CBD might be effective in reducing pain and inflammation in rheumatoid arthritis by activating cannabinoid receptors and other non-cannabinoid receptor targets. consensus.app While animal studies show promise, human trials are needed to confirm these findings and determine the efficacy and safety profile on human subjects. medicalnewstoday.comjbjs.org
Cancer-Associated Pain
Cannabinoids, particularly in combination with THC, have shown promise in managing cancer-related pain. A clinical study suggested that a THC:CBD combination was an efficient treatment for pain relief in cancer patients compared to THC alone. nih.goviiarjournals.org Patients have also responded to novel combinations of cannabinoids when opioid therapy was insufficient. nih.gov An oromucosal spray containing a THC:CBD combination has been used in cancer patients with severe pain not resolved by typical opioid therapy. nih.gov This spray's pain relief effect appeared to last over time, suggesting no tolerance was built. nih.gov
A long-term observational study of medical cannabis in patients with different types of cancer treated with a mixture of THC and CBD reported that patients who completed the treatment reported an improvement in their general conditions. iiarjournals.org However, it is important to note that many of these studies utilize products containing both THC and CBD, making it challenging to isolate the effect of CBD alone.
Chemotherapy-Induced Peripheral Neuropathy
Research specifically on CBD for chemotherapy-induced peripheral neuropathy (CIPN) is limited, with some studies focusing on cannabis-based medicines that include THC. Trials of nabiximols (THC/CBD oromucosal spray) for pain associated with chemotherapy have reached negative results in some cases. racgp.org.au However, preclinical data suggests that CBD alone or combined with THC can suppress chronic neuropathic pain, and CBD may have a protective effect after nerve injury. ccjm.org Further research is needed to fully understand the role of CBD in managing CIPN.
Oncology Clinical Investigations
The investigation of CBD in oncology encompasses two main areas: examining its potential direct anti-tumor properties and evaluating its utility in providing palliative care and managing symptoms associated with cancer and its treatments.
Direct Anti-tumor Efficacy (Limited Clinical Evidence)
Preclinical studies, primarily conducted in laboratory settings using cancer cell lines and animal models, have explored the potential of CBD to exert direct anti-tumor effects. These studies suggest that CBD may influence various cellular processes relevant to cancer progression, including inducing cell death (apoptosis), inhibiting cell proliferation, and impacting angiogenesis (the formation of new blood vessels that tumors need to grow) and metastasis (the spread of cancer cells). frontiersin.orgnih.govnih.govmdpi.commdpi.com Proposed mechanisms involve interactions with both cannabinoid receptor-dependent and independent pathways, potentially leading to effects such as ceramide production, endoplasmic reticulum stress, and autophagy. pharmaceutical-journal.com For instance, studies have indicated that CBD can activate TRPV2 channels, potentially decreasing proliferation and increasing susceptibility to drug-induced cell death in human cancer cells. nih.gov In some preclinical models, CBD has been shown to sensitize cancer cells to chemotherapy agents. pharmaceutical-journal.comnih.gov
Palliative Care and Symptom Management in Cancer Patients
Despite the limited evidence for direct anti-tumor effects, there is greater interest and some evidence supporting the potential role of CBD, often as part of cannabinoid-based medicines, in managing various distressing symptoms experienced by cancer patients. These symptoms can arise from the cancer itself or as side effects of conventional treatments like chemotherapy and radiation therapy.
Cannabinoid-based medicines, including those containing CBD, have been explored for their potential to alleviate symptoms such as pain, nausea, vomiting, loss of appetite, anxiety, depression, and sleep disturbances, with the aim of improving patients' quality of life in palliative care. frontiersin.orgnih.govmdpi.compharmaceutical-journal.comnih.govcancer.org.aucancersupportcommunity.org
Chemotherapy-induced nausea and vomiting (CINV) are common and distressing side effects that can significantly impact a patient's quality of life and adherence to treatment. pharmaceutical-journal.comnsw.gov.aucuraleafclinic.com While synthetic cannabinoids like nabilone (B1677615) (a synthetic THC analogue) are approved in some regions for refractory CINV, the role of CBD specifically in managing CINV is still being investigated. cancer.org.aucuraleafclinic.comcancerresearchuk.org
Some research suggests that the anti-nausea effect of cannabis-based products may be primarily attributable to THC rather than CBD alone. medicalnewstoday.com However, CBD is sometimes included in cannabinoid formulations being studied for CINV, potentially to mitigate some of the psychoactive effects of THC. curaleafclinic.comoncologynewscentral.com A recent phase 2/3 study investigating an oral cannabis extract containing a 1:1 ratio of THC and CBD as an adjunct to standard antiemetic prophylaxis in patients with refractory CINV found a higher rate of complete response (no vomiting or retching and no use of rescue medications) in the group receiving the THC:CBD combination compared to placebo. oncologynewscentral.com While promising, this study used a combination product, making it difficult to isolate the effect of CBD, and was noted to have used a potentially suboptimal standard antiemetic regimen in the control group. oncologynewscentral.com Other reviews indicate low-quality evidence specifically for CBD in CINV. racgp.org.au
Data from a study evaluating CBD alone in palliative care patients with advanced cancer reported no detectable effect of CBD on nausea and vomiting. materresearch.org.au
Loss of appetite (anorexia) and unintended weight loss (cachexia) are common issues in advanced cancer that can lead to malnutrition and decreased quality of life. pharmaceutical-journal.comcancer.org.auoup.com Research into the effect of cannabinoids on appetite stimulation in cancer patients has primarily focused on THC or products containing THC. medicalnewstoday.comcancer.org.auoup.comcancer.gov
Studies evaluating oral THC or synthetic THC products like dronabinol (B3416174) have shown some improvements in appetite in cancer patients, although these effects were sometimes modest when compared to other appetite stimulants like megestrol (B1676162) acetate. cancer.org.auoup.comcancer.gov
There is currently limited evidence to suggest that CBD alone has a significant effect on appetite stimulation in cancer patients. medicalnewstoday.com A study of CBD in palliative care patients with advanced cancer found no detectable effect on appetite loss. materresearch.org.au Further trials are needed to determine the specific role of CBD in modulating cancer-related cachexia and appetite loss. pharmaceutical-journal.com
Preclinical studies have explored CBD's effects on anxiety, often attributing them, in part, to action at the 5-HT1A receptor. pharmaceutical-journal.comoup.com Clinical evidence regarding CBD for anxiety and depression in cancer patients is still emerging. Some studies investigating cannabinoid products, including those with CBD, in cancer palliative care have reported improvements in anxiety and mood. pharmaceutical-journal.comnih.gov A recent clinical trial involving a high-CBD sublingual solution (also containing a small amount of THC) in patients with moderate-to-severe anxiety, including some with cancer, showed a significant reduction in anxiety and improvements in mood. pharmaceutical-journal.com However, this study had limitations, including a small sample size and the use of a product containing both CBD and THC, making it challenging to isolate the effect of CBD. pharmaceutical-journal.com
Conversely, a randomized, blinded, placebo-controlled trial specifically evaluating CBD oil in palliative care patients with advanced cancer found no detectable effect of CBD on depression or anxiety compared to placebo. materresearch.org.auresearchgate.net More research, particularly large randomized controlled trials focusing on CBD as a single agent, is needed to clarify its efficacy for anxiety and depression in the cancer context. pharmaceutical-journal.comwebmd.comnih.gov
Sleep disturbances, including insomnia, are common issues faced by cancer patients, contributing to fatigue and reduced quality of life. nih.govmdpi.compharmaceutical-journal.combmj.com The endocannabinoid system is known to regulate sleep, suggesting a potential role for cannabinoids like CBD in addressing poor sleep in this population. pharmaceutical-journal.com
Observational studies and patient reports have suggested that CBD or cannabis products may be effective for improving sleep in cancer patients. pharmaceutical-journal.comnih.govcancersupportcommunity.orgcancer.gov Some research indicates that reducing pain and anxiety with cannabis products may indirectly lead to improved sleep quality in cancer patients. cancersupportcommunity.orgcuanschutz.edu
However, robust randomized controlled trial data specifically on the efficacy of CBD alone for sleep disturbances in cancer patients is currently limited. pharmaceutical-journal.com While some studies investigating cannabinoid combinations have reported improved sleep, it is difficult to attribute this effect solely to CBD. pharmaceutical-journal.com A study of CBD in palliative care patients with advanced cancer did not find a detectable effect on sleep disturbances. materresearch.org.au Further research is needed to establish the specific benefits of CBD for sleep issues in cancer patients.
| Clinical Area | CBD Alone: Level of Clinical Evidence (Based on Search Results) | Notes |
| Direct Anti-tumor Efficacy | Limited/Preclinical Primarily | Stronger evidence needed from large human clinical trials. frontiersin.orgmedicalnewstoday.comrmmj.org.ilbohrium.comascopubs.org |
| Nausea and Vomiting Management (CINV) | Limited/Mixed | Some studies use CBD+THC combinations; CBD alone may not be effective based on some trials. medicalnewstoday.comoncologynewscentral.commaterresearch.org.au |
| Appetite Stimulation | Limited/Insufficient | Research primarily focuses on THC for this indication. medicalnewstoday.comcancer.org.auoup.comcancer.gov |
| Anxiety and Depression (in Cancer Context) | Limited/Conflicting | Some studies show promise, others no significant effect for CBD alone. pharmaceutical-journal.commaterresearch.org.auwebmd.comresearchgate.net |
| Sleep Disturbances (in Cancer Context) | Limited | Observational data is more prevalent; RCT data for CBD alone is lacking. pharmaceutical-journal.comnih.govcancersupportcommunity.orgmaterresearch.org.aucancer.gov |
Oral Mucositis
Oral mucositis, a painful inflammation and ulceration of the mucous membranes in the mouth, is a common side effect of chemotherapy and radiotherapy for cancer jpccr.euresearchgate.net. Research suggests that CBD may hold potential in managing this condition due to its anti-inflammatory and antioxidant properties jpccr.euresearchgate.netmdpi.com.
Preclinical in vivo studies using animal models of chemotherapy-induced oral mucositis have shown positive effects of CBD treatment compared to control groups scielo.brscielo.br. These studies have evaluated both clinical and histological features of the condition scielo.brscielo.br. Five in vivo studies reviewed in one publication demonstrated better clinical results in groups treated with CBD-based therapy for oral mucosa lesions scielo.brscielo.br. Four of these studies also found statistically significant histological improvements with CBD treatment scielo.brscielo.br. For instance, one study indicated that CBD significantly reversed weight loss and improved total weight loss in mice with 5-FU-induced oral mucositis nih.gov. CBD was found to alleviate the severity of oral mucositis in these models and in cell cultures by suppressing reactive oxygen species (ROS) overproduction, improving antioxidant response, reducing excessive inflammatory response, promoting epithelial cell proliferation, and inhibiting cell apoptosis nih.gov. The activity was linked to increased Nrf2 levels and nuclear translocation nih.gov.
Clinical evidence regarding CBD for oral mucositis in humans is limited but emerging scielo.brscielo.brmdpi.com. A scoping review identified only two clinical studies on the use of CBD for oral mucosa lesions scielo.brscielo.br. These studies reported positive clinical results, primarily concerning pain control scielo.brscielo.br. A case series in oncology patients undergoing chemotherapy suggested that systemic CBD could potentially reduce the severity and duration of oral mucositis, although larger trials are needed to confirm this mdpi.com.
Despite promising preclinical findings and some positive early clinical observations, the limited number of clinical trials and heterogeneity in study designs highlight the need for more rigorous research to establish consistent dosing and assess the efficacy of CBD for oral mucositis in humans researchgate.netscielo.brscielo.br.
Other Therapeutic Area Explorations
Beyond conditions like epilepsy, for which a CBD-based drug has received approval dsm-firmenich.comtandfonline.comdsm-firmenich.comfrontiersin.org, research is exploring the potential of CBD in various other therapeutic areas dsm-firmenich.com. These include cardiovascular diseases, gastrointestinal disorders, and its role in athletic performance and recovery nih.govdsm-firmenich.comverywellhealth.comnih.govfrontiersin.org.
Gastrointestinal Disorders (e.g., Ulcerative Colitis)
The potential therapeutic effects of CBD in gastrointestinal disorders, particularly inflammatory bowel diseases (IBD) like ulcerative colitis (UC), are also under investigation medicalnewstoday.comverywellhealth.comnih.gov. CBD is known for its anti-inflammatory, antimicrobial, and antioxidant properties, which could be beneficial in managing the inflammation associated with UC verywellhealth.com.
Preclinical studies using animal models of colitis have explored the effects of CBD. Administration of CBD has been shown to reduce macroscopic damage associated with colitis and improve histological features such as glandular regeneration and edema scielo.org.co. CBD has also been reported to reduce colonic weight/length ratio and intestinal permeability in animal models nih.gov. Furthermore, CBD was able to reduce inflammatory cytokines, iNOS, and immune cells like macrophages and mast cells in the intestines nih.gov. Some studies suggest that CBD's effects may be mediated, at least partly, via the PPAR-gamma receptor pathway plos.org. CBD has also been shown to target enteric reactive gliosis and counteract inflammation in human colonic cultures derived from UC patients plos.org.
Clinical research on CBD for UC in humans is limited, and findings have been mixed medicalnewstoday.comnih.govresearchgate.net. Some observational and prospective studies suggest that cannabinoids may improve IBD symptoms scielo.org.coresearchgate.net. A study involving participants with UC who took CBD oil reported significant improvements in their quality of life, although more research is needed verywellhealth.com. Another study analyzing the efficacy of CBD use in adults with UC concluded that CBD extracts might help alleviate symptoms of IBD and UC verywellhealth.com.
Athletic Performance and Recovery Assessment
The use of CBD among athletes for performance enhancement and recovery is gaining attention, particularly since its removal from the World Anti-Doping Agency (WADA) prohibited list frontiersin.orggssiweb.org. Research in this area is still in its early stages, with studies exploring CBD's potential effects on pain management, inflammation, neuroprotection, and mental resilience in the context of sports frontiersin.orguncanna.compreprints.orgrealmofcaring.orgnih.gov.
CBD's anti-inflammatory properties are of interest for reducing physical stress and supporting faster recovery times after intense training frontiersin.orguncanna.comrealmofcaring.org. Its analgesic properties may also help manage pain and muscle soreness associated with physical exertion frontiersin.orguncanna.comrealmofcaring.org. Some research suggests CBD may offer neuroprotective benefits, potentially safeguarding the nervous system under extreme conditions uncanna.com. Additionally, CBD has shown potential to support mental resilience by reducing symptoms of anxiety and stress, which can impact recovery and performance uncanna.comrealmofcaring.orgnih.gov.
Studies have begun to investigate the effects of CBD on physiological parameters relevant to athletic performance and recovery. A systematic review found limited beneficial effects of CBD on parameters such as VO2, mean power, and relative mean power nih.gov. However, data on the beneficial effects on strength parameters and post-load recovery were also limited nih.gov.
Some studies have explored the impact of CBD on markers of muscle damage and inflammation. One study observed a small positive effect of 60 mg of CBD supplementation on myoglobin (B1173299) and creatine (B1669601) kinase levels at 72 hours after exercise frontiersin.orgexamine.comtandfonline.com. However, another study found no differences in markers of inflammation (interleukin 6 and interleukin 1-beta) or muscle damage (myoglobin) between CBD and placebo groups after resistance exercise examine.com.
Despite anecdotal reports and the theoretical basis for CBD's potential benefits in sports recovery, rigorous confirmatory research, particularly randomized controlled trials with placebo, is needed to test the acute and chronic effects of different CBD dosing regimens in athlete populations frontiersin.orgpreprints.orgnih.govresearchgate.net. The current evidence is not yet sufficient to definitively conclude that CBD improves recovery from exercise examine.com.
Summary of Research Findings
| Therapeutic Area | Research Stage | Key Findings |
| Oral Mucositis | Preclinical & Early Clinical | Preclinical (in vivo): Reduced severity, suppressed ROS, improved antioxidant response, suppressed inflammation, promoted epithelial cell proliferation, inhibited apoptosis. scielo.brscielo.brnih.gov Clinical: Limited studies, some positive results for pain control. scielo.brscielo.br Case series suggested reduced severity and duration. mdpi.com |
| Cardiovascular Disease | Preclinical & Early Clinical | Preclinical: Vasorelaxation, enhanced vasorelaxant responses, protection against vascular damage and hyperpermeability, protection against ischemia-reperfusion injury and cardiomyopathy, reduced infarct size and increased blood flow in stroke models, influenced blood cell function. nih.gov Reduced cardiovascular response to stress. nih.govhealthline.com Clinical: Small study showed improved resting and stress-induced blood pressure. webmd.comprojectcbd.org Pharmaceutical-grade CBD showed no concerning cardiac safety signals in high-risk patients. ajmc.com |
| Gastrointestinal Disorders (UC) | Preclinical & Early Clinical | Preclinical: Reduced macroscopic damage, improved histological features, reduced colonic weight/length, reduced intestinal permeability, reduced inflammatory markers and immune cells, targeted enteric reactive gliosis. nih.govscielo.org.coplos.org Clinical: Mixed results. Some studies reported improved quality of life and potential symptomatic relief. medicalnewstoday.comverywellhealth.com Survey indicated subjective improvements in pain, nausea, appetite, and quality of life (not statistically significant). cannabissciencetech.commdpi.com |
| Athletic Performance & Recovery | Early Research | Potential for pain management, inflammation reduction, neuroprotection, and mental resilience. frontiersin.orguncanna.comrealmofcaring.org Limited beneficial effects on some physiological parameters (VO2, power). nih.gov Mixed findings on markers of muscle damage and inflammation. frontiersin.orgexamine.comtandfonline.com Subjective reports of pain relief and sleep improvement. nih.gov |
Research Methodologies in Cannabidiol Studies
In Vitro and In Vivo Preclinical Models Design and Execution
Preclinical research involving cannabidiol utilizes both in vitro (cell-based) and in vivo (animal) models to explore its biological activity and potential therapeutic applications before human trials. In vitro studies allow for controlled environments to investigate the interaction of CBD with specific cells or tissues, such as examining its anti-inflammatory effects on macrophage cells or its potential to inhibit cancer cell invasion. canatura.commdpi.com These studies can assess how CBD interacts with cellular pathways and targets, such as the inhibition of NF-κB and MAPK phosphorylation in inflammatory responses. mdpi.com
In vivo studies, typically conducted in rodent models, are designed to evaluate the effects of CBD within a complex living system. These models are used to study various conditions, including pain, anxiety, epilepsy, and neuroinflammation. canatura.comfrontiersin.orgnih.gov For instance, animal models of pain, such as those simulating chemotherapy-induced neuropathy or myofascial pain, have been used to investigate CBD's analgesic properties and potential mechanisms involving receptors like 5-HT(1A). frontiersin.org Studies in rats have also explored CBD's effects on seizure activity in induced epilepsy-like conditions. canatura.com Preclinical models are also crucial for pharmacokinetic and pharmacodynamic studies to understand how CBD is absorbed, distributed, metabolized, and excreted, as well as the relationship between its concentration and effects. nih.gov Methodologies for administering cannabinoids in rodent models include oral administration and injection. canatura.comntu.edu.sg Preclinical studies can sometimes show an "inverted U" dose-response pattern for certain effects, meaning effects might be observed within a specific dose range but not at lower or higher doses. nih.govmdpi.com
Clinical Trial Designs
Clinical trials are essential for evaluating the efficacy and safety of this compound in human populations. These studies employ various designs, with randomized controlled trials (RCTs) being considered a gold standard for establishing causality. nih.govmja.com.auucbraid.org Common designs include double-blind, placebo-controlled trials, which minimize bias by ensuring neither participants nor researchers know who is receiving the active treatment (CBD) and who is receiving a placebo. nih.govmja.com.auucbraid.orgbmj.comisrctn.comcenterwatch.com Some trials may also utilize active comparators, although placebo-controlled designs are prevalent in CBD research. nih.govmja.com.auucbraid.orgbmj.comisrctn.comcenterwatch.com Pragmatic clinical trials are also used to investigate CBD's effectiveness in real-world settings. nih.gov
Crossover designs, where participants receive both the intervention and placebo at different times, are another methodology used in clinical trials, particularly for evaluating effects over different periods. news-medical.net Early-phase trials may focus on dose-finding and safety in a smaller number of participants before progressing to larger efficacy studies. isrctn.comneurology.org
Study Population Characteristics and Selection Criteria
Defining the study population and establishing clear selection criteria are critical steps in clinical trial design to ensure the results are relevant and generalizable. Inclusion criteria specify the characteristics participants must have to be eligible for the study, such as age range, diagnosis of a specific condition (e.g., chronic low back pain, PTSD, early psychosis, Alzheimer's disease, Fragile X Syndrome), and severity of symptoms. nih.govucbraid.orgbmj.comisrctn.comclinicaltrials.govucsd.educambridge.org For example, a trial investigating CBD for chronic low back pain might include adults aged 18-75 with pain for over six months. bmj.com Studies in psychiatric conditions like early psychosis may enroll adolescents and adults within a specific age range who meet diagnostic criteria. ucbraid.orgisrctn.comclinicaltrials.gov
Exclusion criteria identify individuals who should not participate due to factors that could interfere with the study results or participant safety. These might include the use of other cannabis products, certain medical conditions, or concurrent medications. nih.gov Some reviews of clinical trials specify exclusion criteria such as administration in healthy participants only, use of CBD in combination with other cannabinoids like THC, or studies not published in English. nih.govresearchgate.netrealmofcaring.org
Control Group Considerations (e.g., Placebo, Active Comparator)
The choice of a control group is fundamental to determining the true effect of CBD. Placebo-controlled trials are widely used, where the control group receives an inactive substance that is indistinguishable from the CBD intervention in appearance and administration route. nih.govmja.com.auucbraid.orgbmj.comisrctn.comcenterwatch.com This helps to account for the placebo effect, which is the psychological benefit participants may experience simply by believing they are receiving treatment.
In some study designs, particularly those investigating CBD as an adjunctive treatment, the control group may receive standard care or a different active treatment that is the current standard of practice for the condition being studied. isrctn.com For instance, a trial examining CBD for early psychosis might have a control group receiving treatment as usual (TAU) alongside a placebo, while the intervention group receives TAU and CBD. isrctn.com The use of matching placebo capsules or solutions is a common method to maintain blinding in controlled trials. mja.com.auucbraid.orgbmj.comisrctn.com
Outcome Measures and Biomarkers Selection
Selecting appropriate outcome measures and biomarkers is crucial for evaluating the effects of CBD. Outcome measures are the specific endpoints assessed to determine whether an intervention has had a significant effect. These vary depending on the condition being studied. For chronic pain, outcome measures might include pain severity and interference assessed using scales like the Patient Global Impression of Change (PGIC), visual analog scales, or verbal numerical scales. nih.govmja.com.aunih.gov In studies on neurological or psychiatric conditions, outcome measures could involve symptom rating scales (e.g., PTSD Checklist for DSM-5), cognitive assessments, or measures of anxiety, sleep disturbance, or quality of life. nih.govbmj.comcambridge.orgdoaj.org
Biomarkers are biological indicators that can be objectively measured and evaluated as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. nih.gov In CBD research, biomarkers can include levels of CBD and its metabolites in biological fluids (e.g., blood, saliva), markers of inflammation, or indicators related to the endocannabinoid system or stress response. bmj.comcambridge.orgdoaj.org Neuroimaging markers, discussed in the following section, are also important biomarkers in studies investigating the effects of CBD on brain function and structure. bmj.commmjoutcomes.org The selection of outcome measures and biomarkers is guided by the hypothesized mechanisms of action of CBD and the specific symptoms or biological processes being targeted. centerwatch.comnih.gov
Efficacy and Safety Monitoring Protocols
Rigorous monitoring protocols are essential throughout clinical trials to assess both the efficacy of the intervention and the safety of the participants. Efficacy monitoring involves collecting data on the chosen outcome measures at predetermined time points to track changes over the course of the study. nih.govbmj.comcambridge.orgdoaj.org This allows researchers to determine if CBD is having the desired therapeutic effect compared to the control group.
Safety monitoring involves systematically collecting and evaluating adverse events (AEs) experienced by participants. bmj.combmj.com This includes documenting the type, severity, frequency, and relatedness of AEs to the study intervention. bmj.com Protocols often include scheduled assessments of AEs at regular intervals throughout the study and after its completion. bmj.com Data Safety Monitoring Boards (DSMBs), composed of independent experts, are often established to oversee the trial's conduct and safety data, with the authority to recommend modifications or termination of the study if safety concerns arise. nih.govbmj.comkarger.com Withdrawal criteria are also established to ensure participant safety, outlining circumstances under which a participant must be removed from the study, such as the development of intolerable or serious adverse events. karger.com
Neuroimaging Techniques in this compound Research
Neuroimaging techniques play a vital role in investigating the effects of this compound on the human brain, providing insights into its neurobiological mechanisms of action. These techniques allow researchers to examine changes in brain structure, function, and neurochemistry. Common neuroimaging modalities used in CBD research include magnetic resonance imaging (MRI), functional magnetic resonance imaging (fMRI), positron emission tomography (PET), and single-photon emission computed tomography (SPECT). harvard.eduscielo.brnih.govnih.govfrontiersin.orgresearchgate.netpsychiatryonline.org
Structural MRI can assess brain volume and white matter integrity. harvard.eduresearchgate.net Functional MRI measures brain activity by detecting changes in blood flow, allowing researchers to investigate how CBD modulates neural activation during tasks or at rest. harvard.eduscielo.brnih.govfrontiersin.orgfrontiersin.org PET can be used to study neurotransmitter systems, receptor binding, and metabolic activity in the brain. bmj.comscielo.brnih.govnih.govresearchgate.net For example, PET with specific radioligands can measure neuroinflammation by assessing translocator protein (TSPO) binding. bmj.com SPECT is another functional imaging technique that can assess cerebral blood flow. scielo.brnih.govfrontiersin.orgresearchgate.net Magnetic Resonance Spectroscopy (MRS) can measure the concentration of specific metabolites in the brain. nih.govfrontiersin.orgresearchgate.net
Neuroimaging studies have been used to explore CBD's impact on various brain regions and networks implicated in conditions like anxiety, psychosis, and substance use disorders. scielo.brnih.govfrontiersin.orgfrontiersin.org For instance, research has investigated how CBD affects resting state connectivity, activity in limbic and paralimbic areas, and modulation of brain activity during cognitive and emotional processing tasks. scielo.brfrontiersin.orgfrontiersin.org These techniques help researchers correlate behavioral and psychological effects of CBD with specific changes in brain function and structure. nih.govpsychiatryonline.org
Data Table: Examples of Clinical Trial Designs and Outcome Measures in CBD Research
| Study Condition | Clinical Trial Design | Study Population Characteristics | Control Group | Key Outcome Measures | Neuroimaging Used? |
| Chronic Low Back Pain | Double-blind, Randomized, Placebo-Controlled Phase II bmj.com | Adults aged 18–75 with cLBP > 6 months bmj.com | Placebo bmj.com | Neuroinflammation (TSPO levels via PET/MRI), Pain intensity, Depressive symptoms bmj.com | Yes (PET/MRI) bmj.com |
| Chronic Pain (Veterans) | Randomized, Double-blind, Placebo-Controlled Pragmatic Trial nih.gov | US Veterans with chronic pain nih.gov | Placebo nih.gov | Patient Global Impression of Change (PGIC), Pain severity, Pain interference nih.gov | No |
| Early Psychosis | Double-blind, Placebo-Controlled ucbraid.orgisrctn.com | Individuals aged 16-35 at clinical high-risk for psychosis ucbraid.orgisrctn.com | Placebo + Treatment as Usual (TAU) isrctn.com | Psychotic symptoms isrctn.com | No |
| PTSD | Pilot Randomized Clinical Trial cambridge.orgdoaj.org | Individuals aged 18-65 meeting DSM-5 criteria for PTSD cambridge.org | Placebo cambridge.orgdoaj.org | PTSD severity (PTSD Checklist for DSM-5), Biomarkers (blood, saliva, heart rate) cambridge.orgdoaj.org | No |
| Acute Low Back Pain | Randomized, Double-blind, Placebo-Controlled mja.com.au | Patients presenting to emergency department with acute low back pain mja.com.au | Placebo mja.com.au | Pain score (verbal numerical scale), Length of stay, Need for rescue analgesia mja.com.au | No |
| Individuals at Risk for AD | Double-blind, Randomized Controlled Trial centerwatch.com | Individuals diagnosed with mild cognitive impairment (MCI) centerwatch.com | Placebo centerwatch.com | Biomarkers of AD progression, Cognitive function, Pain, Sleep quality, Anxiety centerwatch.com | Yes |
Functional Magnetic Resonance Imaging (fMRI) Applications
Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. Several fMRI studies have investigated the effects of this compound (CBD) on brain function in both healthy volunteers and patients with psychiatric disorders. These studies often compare the acute effects of CBD to those of delta-9-tetrahydrocannabinol (Δ⁹-THC) or a placebo. frontiersin.orgthieme-connect.com
Research has shown that acute CBD administration can induce significant alterations in brain activity and connectivity patterns during resting state and cognitive tasks. frontiersin.org For instance, one study involving healthy volunteers found that 600 mg of oral CBD enhanced frontal-striatal connectivity during resting state, whereas Δ⁹-THC did not show a significant change in connectivity. frontiersin.orgfrontiersin.org
In studies focusing on individuals at clinical high risk for psychosis and patients with established psychosis, acute CBD has demonstrated intermediate brain activity compared to placebo and healthy controls during cognitive task performance. frontiersin.org CBD has also been observed to modulate resting limbic activity in subjects with anxiety and metabolite levels in patients with autism spectrum disorders. frontiersin.org
Specific findings from fMRI studies include decreased neural activation in brain regions associated with psychosis state in patients compared to healthy controls, with CBD increasing neural activation in these regions, although not to the same level as healthy controls. thieme-connect.com Another study noted opposite effects of Δ⁹-THC and CBD on neural activation patterns, with CBD administration preventing Δ⁹-THC-induced psychotic symptoms. thieme-connect.com
Furthermore, fMRI studies have reported that CBD can differentially modulate brain functions in areas related to induced psychosis when compared to Δ⁹-THC. thieme-connect.com In individuals at clinical high risk for psychosis, a single dose of CBD may partially normalize dysfunction in the medial temporal lobe, striatum, and midbrain. radiologybusiness.com
Positron Emission Tomography (PET) Studies
Positron Emission Tomography (PET) is another neuroimaging technique used to observe metabolic processes in the body, including the brain. Compared to MRI studies, PET studies investigating the effects of CBD have been less common. nih.gov Some PET studies have explored the binding of CBD to specific receptors in the brain, such as the serotonin (B10506) 5-HT1A receptor, which is associated with mood regulation. nih.gov
One PET study investigated the effects of 600 mg of CBD on brain function in individuals at high risk of psychosis. frontiersin.orgnih.gov This study found that CBD administration was associated with changes in brain function in the medial temporal, midbrain, and striatal regions. frontiersin.orgnih.gov These brain areas are implicated in the development of psychosis, and the observed changes were linked to improvements in cognitive performance and a reduction in psychosis symptoms. frontiersin.org
Single-Photon Emission Computed Tomography (SPECT) Studies
Single-Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that uses gamma rays to create 3D images of the brain, often used to measure regional cerebral blood flow (rCBF). thieme-connect.comresearchgate.net SPECT studies have also been utilized to investigate the neural effects of CBD. nih.govdusunenadamdergisi.org
In SPECT studies involving healthy individuals and treatment-naïve patients with social anxiety disorder, administration of 400 mg of CBD significantly decreased subjective anxiety and increased mental sedation compared to placebo. nih.govresearchgate.net In healthy individuals, CBD led to lower activity in the left amygdala and the left posterior cingulate gyrus compared to placebo. nih.gov
A study measuring rCBF using ⁹⁹mTc-ECD SPECT in healthy male volunteers found that CBD significantly decreased blood flow in a cluster consisting of the left parahippocampal gyrus and hippocampus, while enhancing blood flow in the right posterior cingulate gyrus. frontiersin.orgresearchgate.net These findings suggest that the anxiolytic properties of CBD may be mediated by its action on limbic and paralimbic brain areas. nih.govresearchgate.netdusunenadamdergisi.org
Analytical Methodologies for this compound Quantification and Purity
Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound in various products and matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is considered a gold standard for cannabinoid analysis and is included in cannabis monographs in several pharmacopeias. mdpi.com
HPLC-UV methods allow for the direct analysis of cannabinoids, including acidic precursors, without the need for derivatization, which is often required in Gas Chromatography (GC) due to high temperatures causing decarboxylation of acidic cannabinoids. mdpi.com Recent advancements in HPLC-UV approaches have focused on method validation to ensure precise cannabinoid measurement, supporting compliance with dosage guidelines and legal limits. mdpi.com
Data from HPLC-UV analysis demonstrates good linearity, low limits of detection (LODs), and high precision for the determination of various cannabinoids, including CBD. chromatographyonline.com For example, a high-resolution HPLC method using a specific instrument showed good linearity (R² > 0.9999) for compounds of interest in the range of 0.5 to 50 mg/L, with relative standard deviations for retention time and peak area being ≤ 0.018% and 0.197%, respectively. chromatographyonline.com
Interactive Table 1: Example HPLC-UV Data for Cannabinoid Analysis chromatographyonline.com
| Analyte | Linearity (R²) | Retention Time RSD (%) | Peak Area RSD (%) |
| CBD | > 0.9999 | ≤ 0.018 | ≤ 0.197 |
| Other Cannabinoids | > 0.9999 | ≤ 0.018 | ≤ 0.197 |
Note: Data is representative and based on a specific HPLC-UV method.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer advantages in terms of sensitivity and selectivity by mass identification, particularly in complex matrices. wiley.com LC-MS methods can provide chromatographic separation of multiple cannabinoids and rapid identification using MS libraries. wiley.com LC-MS/MS methods have been applied in cannabis analysis, especially in clinical research, utilizing collision-induced dissociation (CID) for structural determination. wiley.comfarmaciajournal.com Validated LC-MS/MS methods have been developed for the simultaneous quantification of CBD and other cannabinoids in various products, including oils and food samples. nih.govrsc.org These methods have demonstrated high sensitivity and accuracy, with low limits of quantification. nih.govplos.org
Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for cannabinoid analysis, particularly for qualitative analysis and quantification in various matrices, including plasma and hair samples. ljmu.ac.uknih.gov GC-MS methods often require derivatization of acidic cannabinoids to prevent decarboxylation at high temperatures. mdpi.comljmu.ac.ukthieme-connect.com Validated GC-MS methods have been developed for the quantification of CBD and other cannabinoids in cannabis oils, demonstrating accuracy, reproducibility, and sensitivity. thieme-connect.comnih.gov
Other analytical techniques are also being explored for rapid quantification, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), which has shown high correlation with LC-MS methods for CBD quantification in oils. rsc.org
Purity analysis of CBD is also critical, especially for pharmaceutical applications. HPLC methods with different detection systems can be used to study the purity of CBD and identify its origin (natural versus synthetic) based on the impurity profile. nih.gov Natural CBD samples may contain impurities such as cannabidivarin (B1668262) (CBDV) and cannabidibutol (CBDB), while synthetic CBD may have abnormal-cannabidiol (abn-CBD) as a primary by-product. nih.gov The presence of other minor impurities like cannabidihexol (CBDH) and cannabidiphorol (CBDP) can further indicate a natural origin. nih.gov
Challenges and Ethical Considerations in Cannabidiol Research
Regulatory and Legal Frameworks
The legal status of cannabis and its derivatives, including CBD, has historically been a significant impediment to research. While there have been shifts in recent years, navigating the existing regulatory environment remains challenging for researchers.
Investigational New Drug (IND) Application Requirements
Researchers intending to conduct clinical trials with cannabis or cannabis-derived compounds, including CBD, must navigate the Food and Drug Administration's (FDA) Investigational New Drug (IND) application process. nih.govoncpracticemanagement.comexplorationpub.com This process requires researchers to submit detailed information about the chemistry, manufacturing, and control data of the substance being studied. explorationpub.comnih.gov The FDA reviews IND applications for cannabis-derived products with the same rigor as applications for any other substance regulated as a drug. oncpracticemanagement.comexplorationpub.com This can be a complex and lengthy process, requiring researchers to demonstrate they can consistently manufacture a quality product and provide sufficient information regarding identity, quality, purity, and potency. explorationpub.com Early consultation with the FDA through programs like the pre-IND consultation program is recommended to help researchers understand the necessary data for submission and potentially avoid delays. explorationpub.com
Impact of Schedule I Classification on Research Accessibility
Historically, the classification of cannabis as a Schedule I substance under the CSA has significantly hindered scientific research due to stringent regulatory barriers. nih.govcannabisclinicians.orgjsad.comshu.eduapa.org This classification signifies a high potential for abuse and no currently accepted medical use in the United States, according to the CSA definition. congress.govnih.gov While hemp-derived CBD is no longer Schedule I, cannabis containing higher levels of THC remains in this category, impacting research into broader spectrum products or those derived from marijuana. congress.gov The Schedule I status has restricted access to different cannabis materials for study and discouraged many institutions from engaging in cannabis research. cannabisclinicians.org Researchers studying Schedule I substances must obtain a separate DEA registration, even if they hold registrations for substances in other schedules. congress.govnih.gov The process involves navigating complex review processes involving multiple agencies, including the DEA and FDA. jsad.com The strict limits on the quantity of marijuana manufactured for research each year can also prolong the process of acquiring materials. congress.gov Although there are proposals to reclassify cannabis to Schedule III, which would likely reduce some research barriers, it would not federally legalize cannabis and state programs would still remain illegal under federal law. cannabisclinicians.orgjsad.comnih.gov
Methodological Complexities
Beyond regulatory hurdles, CBD research faces inherent methodological challenges that affect the reliability and comparability of study findings.
Heterogeneity of Cannabidiol Products and Formulations
The market for CBD products is characterized by significant heterogeneity in composition and formulation. mdpi.comnih.govexplorationpub.comresearchgate.net Products vary widely in their CBD content, the presence and concentration of other cannabinoids (like THC), terpenes, and other compounds. mdpi.comnih.govresearchgate.netbiorxiv.org This variability exists not only between different brands and product types (e.g., oils, capsules, edibles) but can also occur between different batches of the same product. researchgate.net Some commercial products may contain less or more CBD than advertised, and some may contain higher levels of THC than indicated, particularly those not subject to stringent regulatory oversight. researchgate.netsamhsa.gov This lack of uniformity makes it difficult for researchers to select standardized products for studies, replicate findings across different studies, and determine the effects of specific cannabinoid profiles. nih.govexplorationpub.comnih.gov The complexity of cannabis as a botanical product, containing over a hundred cannabinoids and other components, adds to this challenge. nih.gov
Lack of Standardization and Quality Control Across Products
A critical methodological challenge is the lack of widespread standardization and quality control in the manufacturing of many commercially available CBD products. broughton-group.comnutraingredients-usa.commdpi.comsamhsa.govusp.orgfrontiersin.orgprojectcbd.org Unlike pharmaceutical drugs, which adhere to strict manufacturing standards (like Good Manufacturing Practices - GMPs), many CBD products lack uniform quality control measures. nih.govnih.govmdpi.com This can lead to inconsistencies in the actual content of CBD and other cannabinoids compared to product labels. researchgate.netsamhsa.govfrontiersin.org Studies have shown that a significant percentage of commercially available CBD products are inaccurately labeled regarding CBD content. researchgate.netfrontiersin.org Furthermore, the lack of stringent quality control can result in the presence of contaminants such as heavy metals, pesticides, and residual solvents in CBD products, some of which may exceed regulatory thresholds. samhsa.govfrontiersin.orgprojectcbd.org The absence of federal standards for content, purity, or potency for non-FDA-approved CBD products exacerbates these issues, posing potential risks to consumers and complicating research efforts aimed at understanding the effects of CBD. samhsa.govusp.orgprojectcbd.org The variability in quality and composition makes it challenging to conduct reproducible research and confidently attribute observed effects to CBD itself or to other components or contaminants within the product. mdpi.comnih.govfrontiersin.org
Challenges in Designing Blinded, Controlled Studies
Designing effective blinded, controlled studies for this compound is challenging, particularly when studying products that contain other cannabinoids like THC, which can produce noticeable psychoactive effects. Participants who experience these effects may be able to discern whether they have received the active compound or a placebo, potentially compromising the blinding and introducing bias into the results. nih.govresearchgate.netnih.gov The lack of psychoactive properties in placebo materials, while the active substance may have them, makes it difficult to maintain adequate blinding. researchgate.net Strategies to address this include using cannabis-naïve participants or employing placebos that mimic some sensory aspects of the active substance, such as smell, though this does not address the psychoactive disparity. nih.gov The complexity of cannabis plants, containing over 100 cannabinoids and other compounds, further complicates the creation of truly inert placebos that control for all potential confounding factors present in a whole-plant extract. nih.gov
Generalizability and Reproducibility of Research Findings
Ensuring the generalizability and reproducibility of this compound research findings is another significant challenge. The wide variety of cannabis strains and the different concentrations of cannabinoids, including varying THC:CBD ratios, make it difficult to establish standardized research protocols and compare results across studies. researchgate.net Methodological variations in study design and execution can also contribute to inconsistencies in findings. cambridge.org Furthermore, the source of cannabis or cannabinoid study medications can vary, impacting the consistency and reproducibility of the material being studied. nih.gov Regulatory barriers and the inability to study products readily available in state-regulated markets also limit the scope and applicability of research findings. nih.govnih.gov Limited funding and resources can further hinder the ability to conduct large-scale, multi-site studies that would enhance generalizability and reproducibility. nih.gov
Individual Variability in Response to this compound
Individual variability in response to this compound is a critical factor influencing research outcomes. nih.gov This variability can be influenced by a range of factors, including exposure factors such as the route of administration, duration and frequency of use, and interactions with food and other drugs. nih.gov Individual biological factors, such as age and sex, also play a role. nih.govkarger.comresearchgate.net Genetic polymorphisms, particularly in enzymes involved in cannabinoid metabolism like cytochrome P450 enzymes (e.g., CYP2C9), can significantly impact how individuals process and respond to CBD. nih.govkarger.comnih.govnih.gov For instance, genetic variants in CYP2C9 can lead to decreased enzyme activity, affecting the metabolism and bioavailability of cannabinoids. nih.gov The complex interplay of these factors contributes to the observed differences in the effectiveness and tolerability of CBD among different individuals and populations. karger.com
The pharmacokinetics of oral CBD, in particular, exhibit high interindividual variability. karger.comresearchgate.net Studies have shown substantial variability in pharmacokinetic parameters, with a significant portion remaining unexplained by demographic factors like age, sex, or race. karger.comresearchgate.net This variability can lead to considerable differences in drug exposure at steady state with multiple dosing, suggesting that a one-size-fits-all dosing approach may not be feasible with current methods. researchgate.net Sex-specific differences in the metabolism of CBD and its metabolites have also been observed, with potential implications for drug exposure and response. karger.comresearchgate.net
Ethical Dilemmas in Research Conduct
Ethical considerations are paramount in this compound research, particularly given the historical context and evolving legal landscape surrounding cannabis and cannabinoids.
Obtaining Informed Consent from Potentially Impaired Participants
Obtaining truly informed consent from participants in this compound research, especially those who may be experiencing conditions that could impair cognitive function or who may be under the influence of substances, presents a significant ethical challenge. wcgclinical.comunodc.orgnih.gov Ensuring that participants fully understand the nature of the research, its procedures, potential risks and benefits, and their right to withdraw is crucial. wcgclinical.comunodc.org Depending on the level of impairment, an individual's ability to comprehend this information and make a sound decision about participation could be compromised. wcgclinical.com Ethical guidelines emphasize the need for special consideration when involving individuals who are cognitively or physically impaired or in a dependent relationship with researchers. unodc.org Strategies to enhance the informed consent process for potentially impaired individuals may include using simplified language, providing information in multiple formats, involving a legally authorized representative, and implementing methods to assess comprehension. drugsandalcohol.iewcgclinical.com It is generally considered unethical to enroll individuals lacking the capacity to consent in research that does not offer the potential for direct benefit and could be conducted in a population with full capacity. wcgclinical.com
Data Privacy and Confidentiality Concerns
Protecting the data privacy and confidentiality of participants in this compound research is essential, particularly given the potential stigma associated with cannabis use and the varying legal status of cannabis. wcgclinical.comunodc.orgnih.govbloomberglaw.com Researchers must implement robust measures to safeguard personal information and ensure that participants' identities are not revealed in research findings or data sharing. unodc.orgcannabisandhealth.org The mere fact of participation in a medical cannabis program can raise significant privacy concerns. bloomberglaw.com
Institutional Review Boards (IRBs) often have concerns about the privacy and confidentiality of research data in cannabis studies. wcgclinical.com Mechanisms like Certificates of Confidentiality (CoCs) from entities such as the National Institutes of Health (NIH) can provide a layer of protection by preventing researchers from being compelled to disclose identifying information in legal proceedings. wcgclinical.comcannabisandhealth.orgmuschealth.org Anonymizing data to ensure it cannot be traced back to individuals is a key strategy for protecting privacy. cannabisandhealth.org Despite these measures, the risk of a breach of confidentiality remains a significant concern. cannabisandhealth.org Adherence to regulations like HIPAA, where applicable, and employing secure data storage practices, such as encryption and firewalls, are critical for maintaining confidentiality. bloomberglaw.comcannabisandhealth.org
Influence of Industry Sponsorship and Potential for Agenda Bias
Industry sponsorship can influence research agendas, directing focus towards topics with commercial applications or those that support the industry's positions. utoronto.caresearchgate.net This can potentially distort the evidence base available for decision-making by policymakers and the public. psychologytoday.comutoronto.ca While industry partnerships can provide valuable funding and resources for research, concerns remain regarding their implications for research integrity and policy development. utoronto.ca Recommendations to mitigate these concerns include increasing public funding for cannabis research to reduce reliance on industry support, enhancing transparency regarding industry relationships and conflicts of interest, and implementing institutional policies that promote research independence and integrity. news-medical.net
Future Directions and Translational Perspectives in Cannabidiol Research
Optimization of Research Parameters
Optimizing research parameters is crucial for establishing the clinical utility of CBD. This involves refining methodologies to determine appropriate dosing and identifying specific patient populations most likely to benefit from CBD therapy. nih.govnih.govlamintang.org
Establishing Optimal Dose-Response Profiles for Specific Indications
Determining the optimal dose-response profile for CBD across various medical conditions remains a significant area of research. The ideal dosage can vary considerably depending on the specific indication, individual patient factors such as weight, metabolism, and the severity of their condition. community-univ.orgcanatura.commedicalnewstoday.com Current research highlights the need for standardized dosing guidelines based on rigorous randomized controlled trials (RCTs). lamintang.org The lack of a well-established, narrow dosage range contributes to mixed results in clinical studies. nih.gov Future studies aim to define appropriate dosage ranges tailored to specific disorders, taking into account factors like consumer weight, ethnicity, and gender. nih.gov Leveraging technologies such as brain imaging may aid in more accurately determining appropriate dosage ranges for specific neurological disorders. nih.gov
Identification of Responsive Patient Subpopulations
Identifying specific patient subpopulations that are most likely to respond favorably to CBD treatment is another critical area of focus. Research suggests that individual responses to CBD can vary widely due to factors like genetic makeup and underlying physiological differences. community-univ.orgcanatura.com Studies in areas like chronic beryllium disease (CBD) and sarcoidosis are utilizing advanced techniques such as single-cell RNA sequencing to identify distinct cellular characteristics and pathways that may explain differences in disease progression and potential responsiveness to therapies. ersnet.orgersnet.org While these studies are not directly focused on CBD treatment response, they illustrate the type of in-depth analysis that could be applied to identify patient subgroups with unique biological profiles that may predict their response to CBD for various conditions. ersnet.orgersnet.orgresearchgate.net Further research is needed to correlate these biological markers with clinical outcomes following CBD administration.
Advancements in Delivery Systems and Formulations
Improving the delivery and bioavailability of CBD is essential for enhancing its therapeutic efficacy and consistency. CBD's poor water solubility and low oral bioavailability present significant challenges that novel formulation strategies aim to overcome. mdpi.comnih.govnih.govresearchgate.netmdpi.com
Development of Novel Nanotechnology-Based Approaches (e.g., Nanoemulsions, Liposomes)
Nanotechnology offers promising avenues for improving CBD delivery. Nanoemulsions and liposomes are being explored to enhance CBD's solubility, stability, and absorption. nih.govresearchgate.netpharmaexcipients.comnih.govhielscher.commdpi.comnih.gov Nanoemulsions, with their small particle size (often below 200 nm), can facilitate superior intestinal absorption and offer potential advantages for oral delivery systems. mdpi.comhielscher.commdpi.com Studies have demonstrated the potential of nanoemulsions to significantly increase the bioavailability of CBD compared to traditional oil-based formulations. hielscher.commdpi.com Liposomes, another type of lipid-based nanocarrier, have also shown promise in improving CBD's solubility and can be designed for targeted delivery. researchgate.netpharmaexcipients.comnih.gov Research is ongoing to optimize the formulation parameters of these nanocarriers, such as particle size, surface charge, and emulsifying agents, to maximize CBD delivery efficiency. nih.govacs.org
Exploration of Enhanced Bioavailability Strategies (e.g., Transdermal Patches)
Beyond oral administration, alternative routes are being investigated to improve CBD bioavailability and achieve more consistent therapeutic levels. Transdermal patches are gaining popularity as a delivery system that bypasses first-pass metabolism, leading to more sustained and steady plasma concentrations of cannabinoids. labmanager.commdpi.cometsu.edusemanticscholar.orgkarger.com Incorporating nanocarriers like micellar vesicles into transdermal patches has shown potential to enhance CBD permeation through the skin and significantly increase relative bioavailability compared to oral administration. nih.govetsu.edu Studies are also exploring the use of penetration enhancers and innovative techniques like microneedles in conjunction with transdermal patches to further improve CBD absorption. etsu.edusemanticscholar.org
Exploration of Synergistic Effects with Other Cannabinoids and Therapeutics (e.g., "Entourage Effect")
The concept of the "entourage effect" suggests that the various compounds in the cannabis plant, including cannabinoids, terpenes, and flavonoids, can interact synergistically to enhance therapeutic benefits. greenleafmc.cacanurta.comprojectcbd.orgmedicalnewstoday.comnih.govmdpi.com Research is actively exploring these potential synergistic effects, particularly the interactions between CBD and other cannabinoids like THC, as well as with terpenes. greenleafmc.cacanurta.comprojectcbd.orgnih.gov While some studies suggest that whole-plant extracts containing a range of compounds may offer greater therapeutic effects than isolated CBD, the exact mechanisms and the extent of this synergy are still under investigation. projectcbd.orgmedicalnewstoday.commdpi.comsydney.edu.aunih.gov
Long-term Efficacy and Safety Assessments
While short-term studies have provided initial insights into CBD's effects, a critical area for future research involves rigorous assessment of its long-term efficacy and safety. The duration of chronic administration of CBD in many studies has typically been limited to a few weeks, highlighting the need for longer-term data. jocmr.org There is a recognized need for systematic and uniform reporting of adverse events in future studies to better weigh the benefits and potential harms associated with extended CBD use. jocmr.org
Preclinical studies using models like Caenorhabditis elegans have indicated a lack of long-term toxicity at physiologically relevant concentrations and, in some cases, suggested potential benefits such as extended mean lifespan and increased late-stage life activity. labmanager.com However, further research in mammalian models is necessary to fully understand the implications of life-long CBD exposure. labmanager.com Addressing the long-term effects, particularly on development, remains an open question requiring further evaluation over time. scielo.br
Integration of Multi-Omics and Systems Biology Approaches to Elucidate Mechanisms
Understanding the complex mechanisms through which CBD exerts its effects is crucial for its therapeutic development. Future research will increasingly integrate multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, alongside systems biology, to gain a more holistic view. nih.govmdpi.com This integrated approach allows for the identification of correlations between biological processes and metabolic pathways across different 'omics' layers. nih.govmdpi.com
Multi-omics studies have already begun to reveal intricate interactions. For instance, research has shown that CBD can influence cholesterol homeostasis pathways in human cell lines, leading to alterations in metabolites, mRNA transcripts, and proteins associated with cholesterol biosynthesis, transport, and storage. nih.gov CBD has also been found to rapidly incorporate into cellular membranes, altering cholesterol accessibility and disrupting cholesterol-dependent membrane properties. nih.gov Furthermore, multi-omics research is exploring the impact of CBD on the gut microbiota and metabolic phenotypes, suggesting potential beneficial effects for cardiovascular protection by altering the abundance of certain beneficial bacteria and decreasing levels of specific plasma metabolites. researchgate.net
Integrating diverse omics datasets can enhance the understanding of molecular mechanisms, improve the predictive power for complex traits, and reveal underlying regulatory networks. mdpi.com Efforts are underway to build community-driven bioinformatics platforms to facilitate the integration and analysis of these diverse datasets in Cannabis sativa research. biorxiv.org
Policy and Regulatory Harmonization for Research Advancement and Clinical Translation
The advancement of CBD research and its translation into clinical practice are significantly influenced by the existing policy and regulatory landscape. Divergences in the regulation of cannabis-based medicinal products across different regions can complicate the comparison and application of research results. tjnpr.orgmdpi.com Stringent and complex legislation is believed to hinder research into cannabis-based medicinal products. mdpi.com
Future efforts are focused on international regulatory harmonization to enhance the effectiveness and comparability of cannabis research. tjnpr.orgresearchgate.net This includes addressing inconsistencies in legislation regarding permissible THC thresholds, which vary between countries and can hinder harmonization and the free movement of goods. chambers.com Despite the challenges, there is a growing recognition of the need for supportive policies that facilitate international collaboration and knowledge exchange to strengthen investments and policies supporting research on medical cannabis. tjnpr.org Regulatory frameworks are evolving, with some regions establishing provisions specifically for cannabis research. jpn.ca
Communicating research outcomes effectively to policymakers, healthcare providers, and other stakeholders is essential to influence and enact relevant policies, procedures, and laws related to cannabis use. mdpi.com
Development of Standardized Research Protocols and Guidelines
The heterogeneity in current CBD research, including variations in study designs, dosages, and outcome measures, underscores the need for the development of standardized research protocols and guidelines. researchgate.net Standardizing research methods is crucial for ensuring the reproducibility of results and for conducting rigorous clinical studies. jpn.caadvarra.com
Efforts are needed to establish standardized assessment tools and optimize treatment protocols. researchgate.net This includes developing standard operating procedures for the preparation and optimization of cannabis-based formulations used in research and clinical settings. frontiersin.org Consistency in dosing and ensuring that potency levels remain consistent across studies are key elements in the review of research protocols. advarra.com The development of such standards will facilitate the comparison of findings across different studies and contribute to building a more robust evidence base for CBD.
Q & A
Basic Research: Pharmacokinetic Parameters in CBD Studies
Q: What are the critical pharmacokinetic parameters to evaluate in CBD clinical trials, and how do study designs account for inter-individual variability? A: Key parameters include bioavailability, half-life (), maximum plasma concentration (), and area under the curve (AUC). Inter-individual variability arises from factors like metabolic enzymes (e.g., CYP3A4, CYP2C19), administration route (oral vs. sublingual), and formulation (oil vs. nanoparticle). Studies should employ crossover designs with repeated measures and stratified randomization to control for covariates like BMI, diet, and genetic polymorphisms .
Advanced Research: Dose-Response Relationships and Nonlinear Pharmacokinetics
Q: How can researchers address nonlinear pharmacokinetics in CBD dose-response studies, particularly with chronic dosing? A: Nonlinearity often occurs due to saturation of metabolic pathways or accumulation in adipose tissue. Advanced designs should integrate population pharmacokinetic (PopPK) modeling to identify covariates influencing exposure. For example, a meta-regression of 25 trials revealed that doses >300 mg/day led to disproportionate increases in AUC due to enzyme saturation . Adaptive trial designs with Bayesian estimation can refine dosing regimens in real time.
Basic Research: Ensuring Reproducibility in Preclinical Models
Q: What methodological safeguards are critical for replicating CBD’s anti-inflammatory effects in preclinical arthritis models? A: Murine collagen-induced arthritis (CIA) models require standardized protocols for adjuvant selection (bovine vs. murine collagen), CBD administration timing (prophylactic vs. therapeutic), and outcome measures (e.g., synovial TNF-α levels). The 2000 study by Malfait et al. demonstrated that oral CBD (25 mg/kg/day) reduced joint damage, but efficacy depended on strict adherence to CII immunization protocols and blinded histopathological scoring .
Advanced Research: Resolving Contradictions in CBD’s Immunomodulatory Effects
Q: How can conflicting data on CBD’s immunosuppressive vs. immunostimulatory effects be reconciled? A: Contradictions arise from differential effects on TH1/TH2 balance and dose-dependent modulation of cytokine release (e.g., IFN-γ suppression vs. IL-10 induction). Researchers should conduct in vitro dose-ranging studies with primary immune cells (e.g., PBMCs) paired with in vivo transcriptomic profiling. For instance, CBD’s bell-shaped efficacy curve in CIA models highlights the need for multi-omics approaches to map threshold effects .
Basic Research: Validating CBD Product Composition in Clinical Trials
Q: What methodologies ensure accurate quantification of THC contamination in CBD formulations used in human trials? A: High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) is essential for detecting THC at <0.3% thresholds. Studies must report batch-specific certificates of analysis (CoA) and validate purity via third-party labs. A 2023 analysis of 105 CBD oils found 22% exceeded permissible THC levels, underscoring the need for blinding and placebo controls to isolate THC-driven adverse effects .
Advanced Research: Machine Learning in CBD Formulation Optimization
Q: How can data-driven approaches accelerate the design of lipid-based CBD nanoparticles (SLNs/NLCs)? A: Machine learning (ML) models trained on formulation libraries (e.g., lipid ratios, surfactant types) predict particle size, encapsulation efficiency, and release kinetics. A 2023 study automated the synthesis of 120+ CBD-SLN variants, identifying optimal compositions (e.g., 10% Compritol 888 ATO, 2.5% Tween 80) with 92% accuracy in in vitro release profiles .
Basic Research: Adverse Event Reporting in Longitudinal CBD Studies
Q: What frameworks improve adverse event (AE) attribution in long-term CBD trials? A: Use the FDA’s Sentinel Initiative infrastructure to harmonize AE coding (MedDRA terms) and integrate real-world data (e.g., EHRs, poison control reports). A 2022 FDA report emphasized active surveillance for hepatotoxicity signals, recommending ALT/AST monitoring at baseline and weeks 4, 8, and 12 .
Advanced Research: Translational Challenges in CBD Neuroprotection Studies
Q: Why do CBD’s neuroprotective effects in rodents fail to translate consistently to humans? A: Species differences in blood-brain barrier permeability and endocannabinoid receptor density (CB1/CB2) limit extrapolation. Advanced models, such as human-induced pluripotent stem cell (iPSC)-derived neurons, paired with PET imaging of CB1 occupancy in vivo, can bridge this gap. A 2023 hypertension trial found CBD reduced arterial stiffness only in subjects with baseline IL-6 >5 pg/mL, highlighting biomarker-driven patient stratification .
Regulatory Considerations: FDA Guidance for CBD Clinical Trials
Q: What are the FDA’s key requirements for IND applications involving CBD? A: The FDA mandates (1) rigorous chemistry, manufacturing, and controls (CMC) data, including stability testing under ICH Q1A guidelines; (2) preclinical tox data assessing hepatic, reproductive, and CNS endpoints; and (3) justification of therapeutic claims via validated endpoints (e.g., seizure frequency in epilepsy). Draft guidance (2023) also advises against unsubstantiated structure/function claims on non-drug CBD products .
Meta-Research: Addressing Publication Bias in CBD Literature
Q: How can systematic reviews mitigate publication bias in CBD research? A: Preregister protocols (PROSPERO), include gray literature (e.g., ClinicalTrials.gov ), and apply statistical corrections (e.g., Egger’s test). A 2024 meta-analysis of 37 CBD trials found small-study effects inflated efficacy estimates by 31%; trim-and-fill analysis adjusted odds ratios for anxiety from 2.1 to 1.4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
